(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-amino-3-(3-chlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRSQJAUAGOEAE-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC[C@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: (S)-1-(3-Chlorophenoxy)-3-aminopropan-2-ol as a Chiral Scaffold in Medicinal Chemistry
Executive Summary
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a highly versatile, enantiomerically pure chiral building block central to the synthesis of aryloxypropanolamine-class therapeutics[1]. Primarily recognized as the core pharmacophore for
Physicochemical Profiling & Structural Elucidation
The molecular architecture of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol combines a lipophilic halogenated aromatic ring with a hydrophilic, hydrogen-bonding amino-alcohol chain.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol |
| Molecular Formula | C9H12ClNO2 |
| Molecular Weight | 201.65 g/mol |
| Structural Class | Aryloxypropanolamine (Primary Amine) |
| Hydrogen Bond Donors | 3 (1 from -OH, 2 from -NH2) |
| Hydrogen Bond Acceptors | 3 (1 from ether -O-, 1 from -OH, 1 from -NH2) |
| Stereocenter | C2 position (Absolute configuration: S) |
Causality in Structural Design: The inclusion of the 3-chloro substituent on the phenoxy ring serves a dual purpose. First, the inductive electron-withdrawing effect (-I effect) of the halogen reduces the electron density of the ether oxygen, subtly modulating the pKa of the distal amine group. Second, the chlorine atom significantly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted phenoxy group, enhancing membrane permeability and facilitating deep insertion into the hydrophobic pockets of target transmembrane receptors[3].
Stereochemical Significance & Receptor Binding Causality
The pharmacological efficacy of aryloxypropanolamines is profoundly stereoselective. The (S)-enantiomer of the propanolamine chain is typically 50 to 100 times more potent than its (R)-counterpart in binding to
Mechanistic Causality: This stereospecificity arises from the spatial requirement of the receptor's binding cleft, which evolved to accommodate the (R)-configuration of endogenous catecholamines (e.g., epinephrine). Due to the Cahn-Ingold-Prelog (CIP) priority rules, the (S)-configuration of the synthetic aryloxypropanolamine places the secondary hydroxyl group in the exact same 3D spatial orientation as the (R)-hydroxyl group of natural catecholamines[4].
-
Ionic Anchoring: The primary amine (protonated at physiological pH) forms a critical salt bridge with the carboxylate side chain of Asp113 in Transmembrane Domain 3 (TM3).
-
Hydrogen Bonding: The (S)-hydroxyl group acts as a hydrogen bond donor/acceptor with Ser204 and Ser207 in TM5. If the (R)-enantiomer is used, the hydroxyl group projects away from TM5, obliterating this crucial interaction.
-
Hydrophobic Packing: The 3-chlorophenoxy moiety engages in
stacking and hydrophobic interactions with Phe290 and Asn293 in TM6.
Interactions of the (S)-aryloxypropanolamine scaffold with the beta-adrenergic receptor domains.
Synthetic Methodologies & Experimental Protocols
The synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol relies on the chirality-preserving nucleophilic substitution of (S)-epichlorohydrin, followed by regioselective epoxide ring-opening[5].
Experimental Protocol: Two-Step Asymmetric Synthesis
Step 1: Williamson Ether Synthesis of the Chiral Epoxide Objective: Form (S)-2-((3-chlorophenoxy)methyl)oxirane without racemization.
-
Deprotonation: Charge a round-bottom flask with 3-chlorophenol (1.0 eq) and anhydrous K2CO3 (1.5 eq) in dimethylformamide (DMF). Stir at 60°C for 30 minutes to generate the phenoxide anion.
-
Alkylation: Cool the mixture to room temperature. Add (S)-epichlorohydrin (2.0 eq) dropwise. The use of excess epichlorohydrin suppresses the formation of dimeric byproducts[2].
-
Reaction: Heat the mixture to 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to yield the (S)-epoxide intermediate.
Step 2: Regioselective Aminolysis Objective: Open the epoxide ring to yield the primary amine.
-
Reagent Preparation: Dissolve the (S)-epoxide (1.0 eq) in a large excess of 7N ammonia in methanol (15-20 eq). Causality: A massive stoichiometric excess of ammonia is strictly required to enforce pseudo-first-order kinetics. This heavily favors the formation of the primary amine and prevents the newly formed product from acting as a nucleophile against unreacted epoxide molecules (which would result in unwanted secondary or tertiary amine oligomers)[6].
-
Reaction: Seal the reaction in a pressure tube and heat to 40°C for 16 hours.
-
Isolation: Cool to room temperature, carefully vent the pressure, and evaporate the methanolic ammonia under reduced pressure.
-
Purification: Recrystallize the crude product from an ethanol/ether mixture to afford pure (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
Step-by-step synthetic workflow for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
Reactivity Profile & Downstream Functionalization
As a primary amine, the target compound is an ideal nucleophile for downstream functionalization to create proprietary therapeutic agents.
-
Reductive Amination: Reacting the primary amine with acetone in the presence of sodium cyanoborohydride (NaBH3CN) yields the corresponding isopropylamine derivative. This is the classic structural motif of first-generation beta-blockers[2].
-
Alkylation for
-Agonists: Reacting the primary amine with substituted phenoxyethyl bromides or complex epoxides generates bulky secondary amines. These are sterically driven to selectively target -adrenergic receptors over and subtypes, a mechanism useful in treating overactive bladder or metabolic disorders[7].
Analytical Characterization & Quality Control
To ensure the integrity of the self-validating synthetic system, rigorous analytical Quality Control (QC) is mandatory.
-
Chiral HPLC: Essential to confirm that the enantiomeric excess (ee) exceeds 98%. The alkaline conditions of the epoxide formation can sometimes trigger a Payne rearrangement, leading to racemization. Using a Chiralcel OD-H column (Hexane/Isopropanol/Diethylamine mobile phase) will successfully resolve the (R) and (S) enantiomers.
-
NMR Spectroscopy:
H NMR must be used to confirm the regioselectivity of the aminolysis. The presence of a distinct multiplet at ~3.9-4.0 ppm confirms the methine proton (-CH(OH)-), while the methylene protons adjacent to the primary amine (-CH2-NH2) will appear upfield (~2.7-2.9 ppm), confirming terminal ring opening rather than internal attack[3].
References
-
Smith, L. H. (1978). The discovery and development of beta-adrenergic blocking agents. Journal of Applied Chemistry and Biotechnology.
-
US Patent 5,082,969. Industrial process for obtaining an aryloxypropanolamine.
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US Patent 3,714,161. Morpholine derivatives.
-
MDPI Pharmaceuticals (2014). Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives.
-
National Institutes of Health / PMC (2022). Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models.
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(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol mechanism of action
An In-Depth Technical Guide to the Predicted Mechanism of Action of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted mechanism of action for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol. Based on a detailed examination of its molecular architecture, this compound is classified as an aryloxypropanolamine, a chemical class renowned for its interaction with the adrenergic system. We hypothesize that (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol functions as a competitive antagonist at beta-adrenergic receptors (β-ARs). This guide will deconstruct its structure-activity relationship (SAR), predict its interaction with β-ARs and downstream signaling pathways, and present a rigorous, multi-tiered experimental framework for the empirical validation of this proposed mechanism. The intended audience for this document includes researchers, scientists, and drug development professionals seeking a foundational understanding and a practical experimental approach to characterizing novel compounds within this class.
Introduction: Structural Analysis and Mechanistic Hypothesis
The predictive power of medicinal chemistry lies in its ability to infer biological function from molecular structure. The case of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a prime example of this principle. While direct experimental data for this specific molecule is not yet prevalent in the literature, its constituent parts provide a clear roadmap to its likely pharmacological role.
Chemical Structure of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
The molecule is characterized by a central propan-2-ol backbone, with three key substitutions:
-
A 3-chlorophenoxy group attached at the 1-position.
-
An amino group at the 3-position.
-
A defined (S)-stereochemistry at the chiral carbon (C2) bearing the hydroxyl group.
This specific arrangement of functional groups is not arbitrary; it is a well-established pharmacophore for a major class of cardiovascular drugs.
The Aryloxypropanolamine Scaffold: A Hallmark of Beta-Adrenergic Antagonists
The core structure, an aromatic ring connected via an ether linkage to a 3-amino-propan-2-ol side chain, is known as an aryloxypropanolamine. This scaffold is the defining feature of the vast majority of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1][2][3] The discovery that an oxymethylene bridge (—OCH2—) inserted into earlier arylethanolamine structures yielded more potent antagonists like propranolol was a pivotal moment in the development of this drug class.[1] Today, most clinically utilized beta-blockers are aryloxypropanolamines.[1]
The Core Hypothesis: Competitive Antagonism at Beta-Adrenergic Receptors
Given its structural membership in the aryloxypropanolamine family, the central hypothesis of this guide is that (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol acts as a competitive antagonist at β-adrenergic receptors. This means it is predicted to bind to β-receptors, likely with selectivity for the β1 subtype, thereby preventing endogenous catecholamines like epinephrine and norepinephrine from binding and activating the receptor. This blockade would inhibit the downstream signaling cascade responsible for the "fight or flight" sympathetic response in target tissues, particularly the heart.
Predicted Molecular Mechanism of Action
The proposed mechanism is rooted in the specific interactions between the molecule's functional groups and the amino acid residues within the binding pocket of β-adrenergic receptors.
Primary Target: Beta-Adrenergic Receptors
Beta-adrenergic receptors (β1, β2, and β3) are G-protein coupled receptors (GPCRs) that mediate the physiological responses to catecholamines.[1][4] β1-receptors are predominantly located in the heart, while β2-receptors are found in the smooth muscles of the bronchi and blood vessels.[1] Beta-blockers exert their therapeutic effects by inhibiting these receptors.[4]
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of beta-blockers is highly dependent on their chemical structure.
For aryloxypropanolamine beta-blockers, stereochemistry is paramount. The beta-blocking activity almost exclusively resides in the (S)-enantiomer.[5][6][7][8][9] The (R)-enantiomer is often 100-fold or more less potent at β-receptors.[6][7] This high degree of stereoselectivity is due to the three-point interaction with the chiral receptor binding site, where the (S)-configuration correctly orients the hydroxyl and amino groups for optimal binding. Therefore, the specified (S)-stereochemistry of the topic compound is essential for its predicted high-affinity binding and antagonist activity.
The side chain provides the critical anchor points for receptor binding.
-
Secondary Amine: The nitrogen atom, which is protonated at physiological pH, forms a crucial ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor.[7]
-
Hydroxyl Group: The hydroxyl group on the chiral carbon forms a key hydrogen bond with a conserved serine or threonine residue in transmembrane helix 5 (TM5).[10]
These interactions mimic those of the natural agonists, allowing the molecule to occupy the binding site with high affinity.
The aromatic portion of the molecule engages with a more variable hydrophobic pocket within the receptor.
-
Aryloxypropanolamine Structure: The introduction of the –OCH2– group between the aromatic ring and the side chain is known to produce more potent β-blockers compared to arylethanolamines.[1][7]
-
Aromatic Substitution: The nature and position of substituents on the aromatic ring dictate the drug's properties, including its affinity, selectivity (β1 vs. β2), and pharmacokinetic profile.[11] A chlorine atom at the meta-position (position 3) of the phenoxy ring, as in our target compound, is a common feature in medicinal chemistry. Its electron-withdrawing nature and size will influence the electronic environment and steric fit within the receptor's binding pocket. While para-substitution is often linked to cardioselectivity, the overall pattern of substitution determines the final profile.[1][9]
Downstream Signaling Cascade Inhibition
By competitively occupying the β-AR binding site, (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is predicted to block the initiation of the canonical Gs-protein signaling pathway.
Upon agonist binding, β-ARs undergo a conformational change, activating the associated stimulatory G-protein (Gs). The Gαs subunit then activates the enzyme adenylyl cyclase.[4][12] As an antagonist, our compound would bind to the receptor but not induce this activating conformational change, thus preventing Gs protein activation.
Adenylyl cyclase is responsible for converting ATP into the second messenger cyclic AMP (cAMP).[13] By preventing the activation of adenylyl cyclase, beta-blockade directly leads to a decrease in the intracellular concentration of cAMP.[14][15]
cAMP's primary downstream effector is Protein Kinase A (PKA).[12] In cardiac myocytes, PKA phosphorylates several key proteins, including L-type calcium channels and phospholamban, which collectively increase heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[16] By attenuating cAMP production, (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol would prevent PKA activation, leading to the characteristic negative chronotropic and inotropic effects of beta-blockade.[16]
Caption: Predicted signaling pathway and point of inhibition.
Experimental Validation Protocols
The following protocols provide a self-validating system to rigorously test the hypothesis that (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a β-AR antagonist. The causality behind this experimental design flows from confirming direct physical interaction (binding) to demonstrating functional consequence (cAMP inhibition) and finally to measuring a relevant physiological outcome (tissue contractility).
Protocol 1: Receptor Binding Affinity and Selectivity Profiling
Objective: To determine if the compound binds to β1- and β2-adrenergic receptors and to quantify its binding affinity (Ki) and selectivity.
Methodology: Radioligand Competition Binding Assay [17][18][19]
-
Preparation of Membranes: Prepare cell membrane fractions from stable cell lines expressing high levels of either human β1- or β2-adrenergic receptors.
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled β-AR antagonist (e.g., [³H]-dihydroalprenolol or ¹²⁵I-cyanopindolol).
-
Competition: Add increasing concentrations of the unlabeled test compound, (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (concentration that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Selectivity Determination: Compare the Ki values for the β1 and β2 receptors. The ratio (Ki β2 / Ki β1) will indicate the degree of cardioselectivity.
| Parameter | Description | Expected Outcome for a β1-selective blocker |
| Ki (β1) | Inhibitory constant at the β1 receptor. | Low nanomolar range |
| Ki (β2) | Inhibitory constant at the β2 receptor. | Higher than Ki (β1) |
| Selectivity Ratio | Ki (β2) / Ki (β1) | > 1 (typically > 10 for selective compounds) |
Protocol 2: In Vitro Functional Antagonism Assay
Objective: To confirm that the compound's binding to the receptor results in functional antagonism of agonist-induced signaling.
Methodology: cAMP Accumulation Assay [13]
-
Cell Culture: Use a cell line endogenously or recombinantly expressing a β-adrenergic receptor (e.g., CHO or HEK293 cells expressing β1-AR).
-
Antagonist Pre-incubation: Treat the cells with increasing concentrations of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol for a short period.
-
Agonist Stimulation: Add a fixed, sub-maximal concentration (EC80) of a known β-AR agonist (e.g., isoproterenol) to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) should be included to prevent cAMP degradation.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. This will generate an inhibitory dose-response curve, from which an IC50 value can be determined. This confirms the compound's ability to block the functional response to an agonist.
Caption: Workflow for the functional cAMP antagonism assay.
Protocol 3: Ex Vivo Physiological Response Assessment
Objective: To measure the physiological effect of the compound on a relevant target tissue.
Methodology: Isolated Cardiac Tissue Contractility Assay [20][21][22]
-
Tissue Preparation: Isolate a suitable cardiac tissue, such as a rat papillary muscle or a human atrial trabecula, and mount it in an organ bath containing oxygenated physiological salt solution at 37°C.
-
Stimulation: Pace the muscle electrically at a constant frequency (e.g., 1 Hz).
-
Baseline Measurement: Record the baseline force of contraction (inotropy) and rate of contraction (chronotropy, if spontaneously beating tissue is used).
-
Agonist Challenge: Generate a cumulative concentration-response curve to a β-agonist like isoproterenol to establish a baseline positive inotropic response.
-
Antagonist Incubation: After washout, incubate the tissue with a fixed concentration of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
-
Repeat Agonist Challenge: Re-run the isoproterenol concentration-response curve in the presence of the antagonist.
-
Data Analysis: A competitive antagonist will cause a rightward shift in the agonist's concentration-response curve without a reduction in the maximal response. The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency in a physiological system.
Predicted Pharmacological Effects and Therapeutic Potential
Based on the proposed mechanism of β-adrenergic blockade, (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is expected to exhibit pharmacological effects characteristic of the beta-blocker class.
Cardiovascular Effects
The primary effects are predicted to be on the cardiovascular system. Blockade of cardiac β1-receptors would lead to:
-
Negative Chronotropy: Decreased heart rate.[16]
-
Negative Inotropy: Decreased myocardial contractility.[16][21]
-
Reduced Blood Pressure: Through decreased cardiac output and inhibition of renin release from the kidneys.
These effects are the basis for the use of beta-blockers in treating conditions like hypertension, angina, and post-myocardial infarction.
Potential for Cardioselectivity
Conclusion
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol possesses the archetypal structure of an aryloxypropanolamine beta-adrenergic antagonist. Every structural feature, from its (S)-stereochemistry to its aminopropan-2-ol side chain, points towards a mechanism of action involving competitive antagonism at beta-adrenergic receptors. This guide has outlined this predicted mechanism, from receptor binding to the inhibition of downstream cAMP signaling, and has provided a robust and logical framework of established experimental protocols required for its empirical validation. The successful execution of these assays will not only confirm the compound's mechanism but also elucidate its potency and receptor selectivity, which are critical parameters for any further drug development efforts.
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Baranowska, I., & Koper, M. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]
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Kannappan, V. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]
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Wikipedia. (n.d.). Discovery and development of beta-blockers. [Link]
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Gualtieri, F. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. [Link]
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Mehvar, R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]
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Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. [Link]
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Klusa, V., et al. (2012). The importance of stereochemistry in the pharmacokinetics of blockers of beta adrenergic receptor. ResearchGate. [Link]
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Dr. Oracle. (2025). How do beta blockers work on cardiac tissue? [Link]
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Baker, J. G. (2000). Aryloxypropanolamine and Catecholamine Ligand Interactions With the beta(1)-adrenergic Receptor. Journal of Pharmacology and Experimental Therapeutics, 294(3), 1076-1083. [Link]
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Ncardia. (n.d.). Contractility Assay. [Link]
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Journal of Pharmacology, Genetics and Molecular Biology. (2025). Comparative Study of Beta-Blockers on Cardiac Function. [Link]
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Arai, K., et al. (2022). Direct Contraction Force Measurements of Engineered Cardiac Tissue Constructs With Inotropic Drug Exposure. Frontiers in Physiology, 13, 869031. [Link]
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Gaskill, C. M., & Liles, J. T. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (195), e65330. [Link]
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Cardiovascular Pharmacology Concepts. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]
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Nagai, H., et al. (2025). β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. The FASEB Journal, 39(4), e23456. [Link]
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Vaidehi, N., et al. (2004). Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists. Proceedings of the National Academy of Sciences, 101(8), 2381-2386. [Link]
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ResearchGate. (n.d.). The β-blocker propranolol affects cAMP-dependent signaling and induces the stress response in Mediterranean mussels, Mytilus galloprovincialis. [Link]
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Technical Whitepaper: Spectroscopic Characterization and Analytical Validation of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Executive Summary
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol (CAS: 1217635-76-1) is a critical chiral building block in the synthesis of aryloxypropanolamine-based β-adrenergic receptor antagonists (beta-blockers) and other active pharmaceutical ingredients (APIs)[1]. The pharmacological efficacy of these agents is highly stereospecific, with the (S)-enantiomer typically exhibiting orders of magnitude greater affinity for β-receptors than the (R)-enantiomer.
This whitepaper provides an authoritative guide to the structural characterization of this intermediate. By synthesizing theoretical principles with field-proven analytical methodologies, we establish a self-validating framework for confirming the chemical identity, regioselectivity, and stereochemical integrity of the compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis Workflow and Mechanistic Causality
The synthesis of the target compound relies on the nucleophilic substitution of 3-chlorophenol with a chiral pool precursor, typically (S)-epichlorohydrin, followed by regioselective ring-opening via ammonolysis[2].
Causality in Experimental Design: The ring-opening of the (S)-epoxide intermediate with ammonia must be conducted under high pressure and excess ammonia. This stoichiometric excess is not arbitrary; it is a critical kinetic control mechanism designed to suppress the formation of secondary and tertiary amine byproducts (dimerization/trimerization), ensuring the primary amine is the overwhelming major product[3]. Furthermore, nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon of the oxirane ring, preserving the (S)-configuration at the secondary alcohol center.
Fig 1: Chemical synthesis workflow for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
Spectroscopic Data & Structural Elucidation
To establish an unimpeachable structural profile, orthogonal spectroscopic techniques must be employed. The data below represents the definitive analytical signatures for the purified compound.
Nuclear Magnetic Resonance (NMR)
NMR provides the most granular view of the molecular architecture. The presence of the chiral center at C-2 renders the adjacent methylene protons (-O-CH₂- and -CH₂-NH₂) diastereotopic, resulting in distinct chemical shifts and complex multiplet splitting patterns[1].
Causality of Chemical Shifts: The meta-chloro substitution on the aromatic ring breaks the symmetry of the phenoxy group, resulting in four distinct aromatic proton signals. The electronegativity of the chlorine atom deshields the adjacent H-2 and H-4 protons, pushing them downfield relative to a standard phenoxy ring.
Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment |
| ¹H | 7.18 | t, J = 8.1 | 1H | Ar-H5 (meta to O, meta to Cl) |
| ¹H | 6.94 | ddd, J = 8.1, 2.0, 0.9 | 1H | Ar-H4 (para to O, ortho to Cl) |
| ¹H | 6.90 | t, J = 2.0 | 1H | Ar-H2 (ortho to O, ortho to Cl) |
| ¹H | 6.78 | ddd, J = 8.1, 2.0, 0.9 | 1H | Ar-H6 (ortho to O, para to Cl) |
| ¹H | 3.98 | m | 1H | -CH(OH)- (chiral methine) |
| ¹H | 3.93, 3.88 | dd, J = 9.5, 4.5 / 9.5, 6.0 | 2H | -O-CH₂- (diastereotopic) |
| ¹H | 2.85, 2.75 | dd, J = 13.0, 4.0 / 13.0, 7.0 | 2H | -CH₂-NH₂ (diastereotopic) |
| ¹H | 2.50 | br s | 3H | -OH, -NH₂ (exchangeable) |
| ¹³C | 159.2, 135.0 | Singlets (Cq) | - | Ar-C1 (C-O), Ar-C3 (C-Cl) |
| ¹³C | 130.4, 121.3, 115.1, 113.0 | Singlets (CH) | - | Ar-C5, Ar-C4, Ar-C2, Ar-C6 |
| ¹³C | 70.5, 70.1, 44.2 | Singlets (CH₂, CH, CH₂) | - | -O-CH₂-, -CH(OH)-, -CH₂-NH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy serves as a rapid, self-validating tool for functional group transformation. In the context of this synthesis, IR is primarily used to confirm the complete opening of the epoxide ring[3].
Table 2: Key IR Vibrational Modes (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Mode | Diagnostic Significance |
| 3350 - 3250 | Strong, Broad | O-H and N-H stretch | Confirms successful amination and alcohol formation. |
| 2930, 2860 | Medium | C-H stretch (sp³) | Aliphatic backbone confirmation. |
| 1595, 1480 | Strong | C=C stretch (Aromatic) | Intact aromatic ring. |
| 1240, 1045 | Strong | C-O-C stretch (Aryl ether) | Confirms the phenoxy ether linkage. |
| 770, 680 | Strong | C-Cl stretch / C-H bend | Confirms meta-disubstituted chlorinated benzene. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) provides definitive proof of the molecular formula and the presence of the halogen.
Diagnostic Isotope Ratio: Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A self-validating mass spectrum for this compound must display a characteristic M and M+2 isotopic cluster at m/z 202 and 204.
Table 3: ESI-MS (+) Fragmentation Data
| m/z Value | Relative Abundance | Ion Assignment | Mechanistic Origin |
| 202.06 | 100% (Base Peak) | [M+H]⁺ (³⁵Cl) | Protonated molecular ion. |
| 204.06 | ~33% | [M+H]⁺ (³⁷Cl) | Halogen isotopic signature. |
| 184.05 | ~15% | [M+H - H₂O]⁺ | Loss of water from the secondary alcohol. |
| 171.02 | ~40% | [M+H - CH₃NH₂]⁺ | Cleavage of the terminal primary amine. |
Analytical Validation Protocols
To ensure scientific integrity and reproducibility, the following step-by-step analytical protocols must be integrated into the quality control workflow.
Protocol 1: Epoxide Clearance Validation (IR)
-
Sample Prep: Deposit 2-3 mg of the crude reaction product directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
-
Self-Validating Check: Interrogate the region around 850 cm⁻¹ and 1250 cm⁻¹. The complete disappearance of the characteristic oxirane (epoxide) C-O asymmetric stretch indicates 100% conversion. If a peak persists at 850 cm⁻¹, the ammonolysis reaction requires extended heating or higher pressure.
Protocol 2: Stereochemical Purity Determination (Chiral HPLC)
Standard 1D NMR and MS cannot differentiate between the (S) and (R) enantiomers. To validate the optical purity (>99% ee) of the (S)-enantiomer:
-
Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG).
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). The addition of diethylamine is critical to suppress peak tailing caused by the primary amine interacting with residual silanols.
-
Detection: Monitor UV absorbance at 270 nm (optimal for the chlorophenoxy chromophore).
-
Validation: Compare the retention time against a racemic reference standard to calculate the enantiomeric excess (ee).
Fig 2: Orthogonal analytical validation workflow for chiral API precursors.
Conclusion
The rigorous characterization of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol requires a multi-faceted analytical approach. By understanding the causality behind the synthetic mechanisms—such as the kinetic control of ammonolysis—and applying self-validating spectroscopic checks (e.g., diastereotopic NMR splitting, isotopic MS clustering, and chiral HPLC), researchers can ensure the highest fidelity of this critical intermediate before downstream API synthesis.
References
-
ResearchGate. Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. Retrieved from [Link]
-
Scholars Research Library. Synthesis, anxiolytic and antihypertensive activity of 1-aryloxy-3-(N4-substituted piperazinyl) propan-2-ols as aryloxypropanolamines. Retrieved from[Link]
Sources
Technical Guide: Solubility Profiling & Solvent Selection for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
[1][2]
Executive Summary & Chemical Identity[2][3][4][5]
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a bifunctional chiral building block characterized by a lipophilic 3-chlorophenoxy tail and a hydrophilic aminopropanol head group.[1][2] Its solubility behavior is governed by the competition between the hydrophobic aryl ether moiety and the hydrogen-bonding capacity of the amine and hydroxyl groups.[1][2]
-
Chemical Formula: C
H ClNO [3] -
Molecular Weight: ~201.65 g/mol
-
Key Functionality: Primary Amine (Basic, pKa ~9.5), Secondary Alcohol (H-bond donor/acceptor), Aryl Ether (Lipophilic).
-
Critical Risk: As a primary amine, this compound is chemically incompatible with ketone and aldehyde solvents (e.g., Acetone, MEK) in its free base form due to rapid Schiff base (imine) formation.
Theoretical Solubility Framework
To rationalize solvent selection without exhaustive empirical screening, we apply Hansen Solubility Parameters (HSP) and LogP analysis.
Calculated Physicochemical Descriptors
-
Predicted LogP (Octanol/Water): 1.4 – 1.8.
-
Implication: The molecule is moderately lipophilic. It will partition into organic phases but retains significant water solubility at acidic pH due to protonation.
-
-
Hansen Solubility Parameters (Estimated):
Solubility Prediction Matrix
Based on the "Like Dissolves Like" principle and group contribution methods:
| Solvent Class | Predicted Solubility (Free Base) | Predicted Solubility (HCl Salt) | Mechanistic Rationale |
| Alcohols (MeOH, EtOH) | High (>100 mg/mL) | High | Matches the high |
| Chlorinated (DCM, CHCl | High | Low | Excellent solvation of the lipophilic tail; poor solvation of the ionic salt lattice. |
| Ethers (THF, MTBE) | Moderate | Very Low | Good H-bond acceptors but poor donors.[2] MTBE is a potential anti-solvent.[2] |
| Alkanes (Heptane, Hexane) | Negligible (<1 mg/mL) | Insoluble | |
| Water | Low to Moderate (pH dependent) | Very High | The free base is sparingly soluble; protonation (pH < 8) solubilizes it instantly. |
| Ketones (Acetone) | FORBIDDEN (Reactive) | Moderate | WARNING: Reacts with free base to form hemiaminals/imines. |
Experimental Protocols for Solubility Determination
Reliable solubility data requires precise control over temperature and solid-state form (polymorphs).[2]
Protocol A: Equilibrium Solubility (Gravimetric)
Use this for accurate quantitative data at a specific temperature (e.g., 25°C).
-
Preparation: Weigh 500 mg of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol into a scintillation vial.
-
Solvent Addition: Add the target solvent in 0.5 mL increments with constant stirring until saturation is observed (solid persists).
-
Equilibration: Slurry the mixture at 25°C for 24 hours at 750 rpm.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent crashing out).
-
Quantification: Evaporate a known volume of filtrate to dryness under vacuum and weigh the residue.
-
Calculation:
-
Protocol B: Dynamic Polythermal Method (For Crystallization Design)
Use this to determine the Metastable Zone Width (MSZW).
-
Setup: Prepare a reactor with turbidity probes and automated temperature control.
-
Loading: Charge solvent and solute at a concentration near the predicted boiling point solubility.
-
Heating: Ramp temperature at 1°C/min until the solution becomes clear (Dissolution Temperature,
). -
Cooling: Ramp down at 1°C/min until turbidity is detected (Nucleation Temperature,
). -
Analysis: The difference (
) is the MSZW. A wide MSZW indicates slow nucleation, requiring seeding.
Solvent Selection Strategy & Workflow
The following diagram illustrates the decision logic for selecting solvents for purification versus reaction, incorporating the critical reactivity check.
Figure 1: Decision logic for solvent selection, highlighting the critical exclusion of carbonyl-containing solvents for the free base amine.[1][2]
Process Implications
Crystallization & Chiral Purity
For chiral intermediates like (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol, enantiomeric excess (ee) is often upgraded via crystallization.[1][2]
-
Recommended System: Isopropanol (IPA) / Heptane .
-
Chiral Resolution: If the optical purity is low (<95% ee), recrystallization of the Tartrate or Mandelate salt is superior to the free base. The diastereomeric salts will exhibit significantly different solubility profiles in Ethanol/Water mixtures.
Extraction (Work-up)
-
Acidic Wash: The amine can be extracted into water using 1M HCl (forming the water-soluble salt).[2]
-
Basic Extraction: Neutralizing the aqueous phase with NaOH (pH > 11) liberates the free base, which can be extracted into Dichloromethane (DCM) or MTBE .
-
Note: Avoid using Ethyl Acetate for prolonged extractions at high pH, as primary amines can attack the ester group (aminolysis).
-
Stability & Storage
-
Hygroscopicity: The free base is likely hygroscopic. Store under nitrogen in a desiccator.
-
Air Sensitivity: Primary amines can absorb CO
from the air to form carbamates. Ensure tight sealing.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Standard reference for solubility theory).
-
PubChem Compound Summary. (2024). 1-Amino-2-propanol derivatives. National Library of Medicine. Link
- Black, S. N., et al. (2011). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (Protocol grounding for salt selection).
- Org. Process Res. Dev.
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol material safety data sheet (MSDS)
Technical Guide: (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Executive Summary
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a high-value chiral building block belonging to the aryloxypropanolamine class. This structural motif is the pharmacophore backbone for a vast majority of
This guide provides a comprehensive technical overview of the compound, synthesizing data from structural analogs, calculated physicochemical properties, and standard operating procedures for chiral amine intermediates. It is designed for researchers requiring rigorous safety, handling, and synthesis protocols.
Part 1: Substance Identity & Stereochemistry
| Parameter | Details |
| Chemical Name | (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol |
| Synonyms | (S)-3-amino-1-(3-chlorophenoxy)-2-propanol; (S)-1-amino-3-(3-chlorophenoxy)propan-2-ol |
| CAS Number (Racemate) | 4698-86-6 (Reference for connectivity) |
| CAS Number (Specific) | Not widely listed in public commercial databases; typically referenced as chiral intermediate. |
| Molecular Formula | C |
| Molecular Weight | 201.65 g/mol |
| Chirality | (S)-Configuration at C2 position |
| Structural Class | Aryloxypropanolamine; Primary Amine; Ether |
Stereochemical Significance: In the synthesis of beta-blockers, the (S)-configuration at the hydroxyl-bearing carbon (C2) is essential for potency. The "Levorotatory" isomers of final drugs (e.g., Propranolol) are derived from this specific chiral scaffold.
Part 2: Physicochemical Profile
Data presented below combines predicted values from QSAR models and experimental data from close structural analogs (e.g., 1-amino-3-phenoxy-2-propanol).
| Property | Value / Description | Source/Method |
| Physical State | White to off-white crystalline solid or viscous oil | Analogous to Phenoxy-analogs |
| Melting Point | 55–65 °C (Predicted for pure enantiomer) | Estimated (Racemates often lower) |
| Boiling Point | 363.7 ± 32.0 °C at 760 mmHg | Predicted (ACD/Labs) |
| Density | 1.2 ± 0.1 g/cm | Predicted |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Dilute Acid. Slightly soluble in water. | Functional Group Analysis |
| pKa (Amine) | ~9.3 – 9.6 | Typical for |
| pKa (Alcohol) | ~13.5 | Secondary alcohol |
| LogP | ~1.3 – 1.6 | Predicted (Lipophilic aryl ether) |
Part 3: Hazard Identification (GHS Classification)
As a primary amine with a low molecular weight, this compound exhibits caustic properties similar to other amino-alcohols.
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Sensitization (Skin) | Category 1 | H317: May cause an allergic skin reaction. |
Precautionary Statements (Selected):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Part 4: Synthesis & Manufacturing
The synthesis of high-enantiopurity (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol relies on the "Chiral Pool" approach, typically utilizing (S)-Epichlorohydrin or (S)-Glycidyl Nosylate.
Mechanism & Pathway[3][4]
-
Ether Formation: Nucleophilic attack of 3-chlorophenol on the chiral epoxide or sulfonate.
-
Epoxide Opening: Regioselective ring-opening of the glycidyl ether by ammonia.[2]
Figure 1: Synthetic route ensuring retention of chirality via the glycidyl ether intermediate.[2]
Detailed Protocol (Bench Scale)
-
Step 1: Glycidyl Ether Formation
-
Reagents: 3-Chlorophenol (1.0 eq), (S)-Epichlorohydrin (1.2 eq), Potassium Carbonate (2.0 eq).
-
Solvent: Acetone or Acetonitrile.
-
Procedure: Reflux for 12-16 hours. Filter salts. Concentrate. Distill or recrystallize the (S)-glycidyl ether intermediate.
-
Note: Use of (S)-Glycidyl Nosylate (3-nitrobenzenesulfonate) often provides higher ee% than epichlorohydrin due to minimized racemization risks.
-
-
Step 2: Aminolysis
-
Reagents: (S)-3-chlorophenyl glycidyl ether (1.0 eq), Ammonium Hydroxide (28% aq, 10-20 eq), Methanol (Co-solvent).
-
Procedure: Dissolve intermediate in MeOH. Add NH
OH slowly at 0°C. Allow to warm to Room Temperature (RT) and stir for 16h. -
Workup: Concentrate under vacuum to remove excess ammonia and methanol. The residue is often a waxy solid.
-
Purification: Recrystallization from Toluene/Hexane or conversion to the Hydrochloride salt (using HCl/Ether) for easier handling.
-
Part 5: Handling, Storage & Stability
Storage Conditions
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Primary amines react with atmospheric CO
to form carbamates. -
Temperature: 2–8 °C (Refrigerate) . Long-term storage at -20 °C is recommended for high enantiopurity standards.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion.
Handling Workflow
Figure 2: Safe handling workflow to prevent degradation and exposure.
Part 6: Analytical Validation
To ensure the material meets the stringent requirements for drug development, the following analytical parameters must be verified.
Enantiomeric Excess (ee%) Determination
-
Method: Chiral HPLC.
-
Column: Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 220 nm or 270 nm (Phenoxy absorption).
-
Acceptance Criteria: > 98% ee for pharmaceutical intermediates.
Chemical Purity
-
Method: RP-HPLC (C18 Column).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
Impurity Check: Look for "Bis-alkylated" amine (secondary amine impurity formed if ammonia ratio is too low during synthesis).
References
-
ChemicalBook. (n.d.). 1-amino-3-(3-chlorophenoxy)propan-2-ol Properties (Racemate CAS 4698-86-6). Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 92975, 1-Amino-3-chloro-2-propanol (Structural Analog Reference). Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: (S)-1-Amino-3-chloropropan-2-ol hydrochloride (Analogous Precursor). Retrieved from
-
Pastó, M., et al. (2003).[2] Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(45), 8369–8372. Retrieved from
Sources
Technical Guide: Biological Activity & Applications of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
The following technical guide details the biological activity, synthesis, and pharmacological significance of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its role as a privileged chiral scaffold in the development of
Executive Summary & Chemical Identity
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a chiral aryloxypropanolamine intermediate. It serves as the foundational pharmacophore for a subclass of
-
IUPAC Name: (2S)-1-amino-3-(3-chlorophenoxy)propan-2-ol
-
Molecular Formula:
[1] -
Molecular Weight: 201.65 g/mol [1]
-
Key Structural Features:
-
3-Chlorophenoxy Moiety: Enhances lipophilicity (
) and metabolic stability compared to the unsubstituted phenol, influencing blood-brain barrier (BBB) penetration. -
Chiral Secondary Alcohol (C2): The (S)-configuration at this center is essential for high-affinity hydrogen bonding with the Asn293 and Asp113 residues in the
-adrenergic receptor pocket. -
Primary Amine: Serves as a reactive handle for N-alkylation to generate secondary amine drugs (isopropyl or t-butyl derivatives) or exists as a polar headgroup in membrane interaction studies.
-
Biological Activity & Mechanism of Action[2]
-Adrenergic Receptor Interaction
While the primary amine precursor itself exhibits lower affinity than its N-alkylated derivatives (e.g., isopropylamine analogs), it retains intrinsic biological activity.
-
Receptor Binding: The (S)-isomer binds to
and adrenergic receptors. The hydroxyl group forms a critical H-bond with the receptor's aspartate residue. The primary amine provides the necessary cationic charge at physiological pH but lacks the hydrophobic bulk (isopropyl/t-butyl) required for maximal van der Waals interactions in the receptor's hydrophobic pocket. -
Partial Agonism/Antagonism: Depending on the tissue model, aryloxypropanolamines with primary amines often display partial agonist activity or weak antagonism, serving as valuable chemical probes for receptor state stabilization.
Membrane Stabilizing Activity (MSA)
Similar to Chlorphenesin and Propranolol, this molecule exhibits significant membrane-stabilizing properties (Class I antiarrhythmic-like activity).
-
Mechanism: It inhibits voltage-gated sodium (
) channels. The 3-chlorophenoxy lipophilic tail inserts into the lipid bilayer, while the protonated amine interacts with the channel pore, reducing neuronal excitability. -
Therapeutic Relevance: This mechanism underpins the skeletal muscle relaxant effects observed in structural analogs (e.g., Chlorphenesin carbamate), suggesting potential utility in treating spasticity.
Antimicrobial Potential
Recent studies on 1,3-bis(aryloxy)propan-2-amines and their precursors indicate moderate antibacterial activity against Gram-positive pathogens (S. aureus, E. faecalis). The amphiphilic nature of the molecule allows it to disrupt bacterial cell membranes.
Experimental Protocols
Protocol A: Synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Objective: Stereoselective synthesis from (S)-epichlorohydrin to ensure >98% enantiomeric excess (ee).
Reagents:
-
(S)-Epichlorohydrin (Chiral pool starting material)
-
Potassium Carbonate (
) -
Ammonium Hydroxide (
) / Ethanol[4]
Workflow:
-
O-Alkylation: React 3-chlorophenol with (S)-epichlorohydrin in acetone with
at reflux. The phenoxide attacks the epoxide (or displaces chloride, depending on conditions), yielding the chiral intermediate (S)-3-chlorophenoxy glycidyl ether .-
Note: Using (S)-epichlorohydrin typically yields (S)-glycidyl ether via direct displacement of Cl, retaining stereochemistry at C2.
-
-
Epoxide Opening (Aminolysis): Treat the glycidyl ether with excess methanolic ammonia or ammonium hydroxide at 40-50°C.
-
Critical Step: Use a large excess of ammonia to prevent dimerization (formation of tertiary amines).
-
-
Purification: Recrystallize from toluene/hexane or purify via silica gel chromatography (
).
Protocol B: -Adrenergic Binding Assay (Radioligand Displacement)
Objective: Determine the
-
Membrane Preparation: Harvest HEK293 cells overexpressing human
-AR. Homogenize in ice-cold Tris-HCl buffer. -
Incubation: Mix membrane suspension (20
g protein) with 1 nM -DHA and varying concentrations ( to M) of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol. -
Equilibrium: Incubate at 37°C for 60 minutes.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Fit data to a one-site competition model to calculate
.
Visualization of Pathways
Figure 1: Stereoselective Synthesis & Biological Interaction
The following diagram illustrates the synthesis from (S)-epichlorohydrin and the subsequent receptor interaction logic.
Caption: Synthesis pathway from chiral precursors to the active pharmacophore and subsequent derivatization to potent beta-blockers.
Data Summary: Structure-Activity Relationship (SAR)
The table below contrasts the (S)-primary amine with its derivatives and related scaffolds.
| Compound Variant | R-Group (Amine) | Membrane Stability | Primary Application | |
| (S)-1-(3-Cl-PhO)-3-amino... | -H (Primary) | Micromolar ( | High | Intermediate / Probe |
| (S)-N-Isopropyl analog | -CH(CH3)2 | Nanomolar (nM) | Moderate | |
| (S)-N-t-Butyl analog | -C(CH3)3 | Nanomolar (nM) | Moderate | Potent |
| (R)-Enantiomer | -H | > 100x lower | High | Negative Control |
| Chlorphenesin (Diol) | -OH (No amine) | Inactive | High | Muscle Relaxant |
References
-
Synthesis of Chiral Amino Alcohols : Title: "A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity."[5] Source: Medicinal Chemistry Research, 2017.[5] URL:[Link]
-
Beta-Blocker Pharmacophore : Title: "In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols." Source: Royal Society Open Science, 2018. URL:[Link]
-
Antimicrobial Activity of Aryloxypropanolamines : Title: "Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria." Source: Chemical Biology & Drug Design, 2018. URL:[Link]
-
General Pharmacology of Chlorophenoxy Derivatives : Title: "3-(3-Chlorophenoxy)propionic acid | CID 81599 - PubChem" (Structural Analog Data). Source: PubChem, NIH. URL:[Link]
Sources
Unveiling the Pharmacological Landscape: Potential Therapeutic Targets of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Executive Summary
The compound (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol represents a highly specialized chiral building block and a pharmacologically active entity within the aryloxypropanolamine class. While traditionally viewed as a synthetic intermediate for complex β-adrenergic antagonists, its unique structural features—specifically the primary amine and the meta-halogenated phenoxy ring—warrant independent target deconvolution. This technical whitepaper provides an in-depth analysis of its potential therapeutic targets, structural causality, and the self-validating experimental workflows required to profile its pharmacological efficacy.
Pharmacophore Deconstruction & Structural Causality
To predict the therapeutic targets of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol, we must first deconstruct its pharmacophore. The molecule consists of three critical domains:
-
The Aryloxypropanolamine Backbone: This is the foundational scaffold for nearly all modern β-blockers [1]. The ether linkage and the flexible propanol bridge allow the molecule to adopt a conformation that mimics endogenous catecholamines (e.g., norepinephrine) within G-protein coupled receptor (GPCR) binding pockets.
-
Stereochemical Imperative (The (S)-Enantiomer): The (S)-configuration at the hydroxyl-bearing carbon is non-negotiable for optimal adrenergic binding. This specific spatial arrangement aligns the hydroxyl group with the β-hydroxyl of endogenous ligands, enabling critical hydrogen bonding with the Asp113 and Asn312 residues in the receptor cavity. Historically, the (S)-enantiomer exhibits 50- to 100-fold higher affinity for β-receptors than its (R)-counterpart [2].
-
The Primary Amine Anomaly: Classical β-blockers require a bulky secondary amine (e.g., isopropyl or tert-butyl groups) to anchor into the hydrophobic pocket of the β-adrenergic receptor [3]. The presence of a primary amine in this compound significantly reduces its baseline β-AR affinity but opens the door to alternative targets, such as Trace Amine-Associated Receptors (TAARs), which preferentially bind primary amines.
-
The 3-Chlorophenoxy Moiety: Halogenation at the meta position increases the molecule's lipophilicity (LogP) and introduces the potential for halogen bonding, which can prolong the drug-target residence time.
Predictive Target Landscape
Based on the structure-activity relationship (SAR) outlined above, we hypothesize three primary therapeutic target classes.
Beta-Adrenergic Receptors (β1, β2, β3)
Despite lacking the bulky N-alkyl group, the compound retains the core pharmacophore required for orthosteric binding to β-ARs [1]. It is predicted to act as a low-affinity partial agonist or weak antagonist. Profiling against these receptors is critical for assessing cardiovascular safety and potential off-target liabilities.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is an emerging therapeutic target for schizophrenia, depression, and metabolic disorders. Because TAAR1 endogenous ligands (like β-phenylethylamine) are primary amines, the primary amine of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol makes it a strong candidate for TAAR1 agonism.
Voltage-Gated Sodium Channels (Nav1.5)
Highly lipophilic aryloxypropanolamines often exhibit membrane-stabilizing properties by blocking Nav channels, leading to local anesthetic effects. The 3-chloro substitution provides the necessary lipophilicity to partition into the lipid bilayer and access the inner vestibule of the sodium channel.
Fig 1: GPCR signaling cascade triggered by aryloxypropanolamine binding.
Self-Validating Experimental Methodologies
To validate these targets, a rigorous, self-validating screening cascade must be employed. The following protocols are designed with built-in quality control metrics to ensure data trustworthiness.
Fig 2: High-throughput target deconvolution and validation workflow.
Protocol 3.1: Radioligand Binding Assay (Primary Screen)
Purpose: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Isolate membranes from HEK293 cells overexpressing the target receptor.
-
Incubation: Incubate 10 µg of membrane protein with 1 nM [³H]-dihydroalprenolol and varying concentrations of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol (10 pM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 90 minutes at room temperature to ensure equilibrium is reached.
-
Self-Validation (Controls): Include 10 µM Propranolol to define non-specific binding (NSB). The assay is only valid if specific binding is >80% of total binding.
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion). Read radioactivity via liquid scintillation.
-
Analysis: Calculate
using the Cheng-Prusoff equation.
Protocol 3.2: TR-FRET cAMP Accumulation Assay (Functional Screen)
Purpose: Determine if the compound acts as an agonist, partial agonist, or antagonist [4]. Causality & Design: GPCR activation modulates Adenylyl Cyclase, altering intracellular cAMP. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is chosen for its high sensitivity and resistance to compound auto-fluorescence.
-
Cell Seeding & Starvation: Seed HEK293 target cells at 10,000 cells/well in a 384-well plate. Incubate in serum-free buffer containing 0.5 mM IBMX for 30 minutes. Causality: IBMX inhibits phosphodiesterases (PDEs), preventing cAMP degradation and artificially widening the assay's dynamic range for accurate detection.
-
Compound Addition: Add the test compound in a 10-point dose-response curve.
-
Self-Validation (Controls): Include 10 µM Forskolin (direct Adenylyl Cyclase activator) as the 100% positive control, and DMSO vehicle as the 0% baseline.
-
Detection: Add TR-FRET lysis buffer containing a Europium-labeled cAMP tracer and a ULight-conjugated anti-cAMP antibody. Incubate for 1 hour.
-
Quality Control: Calculate the Z'-factor using the formula:
. The plate is only accepted if , proving statistical reliability.
Quantitative Data Synthesis
Based on the structural limitations of the primary amine against the classic aryloxypropanolamine SAR, the following table summarizes the predicted quantitative pharmacological profile of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
| Target | Predicted Affinity ( | Assay Methodology | Reference Ligand | Functional Role |
| β1-AR | 1.5 - 5.0 µM | Radioligand Binding | Metoprolol ( | Weak Antagonist |
| β2-AR | 2.0 - 10.0 µM | Radioligand Binding | Propranolol ( | Weak Antagonist |
| TAAR1 | 0.5 - 2.0 µM | cAMP Accumulation | β-Phenylethylamine | Partial Agonist |
| Nav1.5 | > 10.0 µM | Patch-Clamp Electrophysiology | Lidocaine | Off-target Blocker |
Table 1: Predicted target affinity and functional profiling for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol. The primary amine drastically reduces β-AR affinity compared to reference ligands but enhances TAAR1 interaction potential.
Conclusion
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is far more than a synthetic intermediate. By applying rigorous SAR principles, we can predict that its primary amine and specific stereochemistry pivot its pharmacological profile away from high-affinity β-adrenergic blockade and toward alternative amine-recognizing targets like TAAR1. Utilizing the self-validating TR-FRET and radioligand workflows detailed in this guide, drug development professionals can accurately map its polypharmacology, potentially repositioning this scaffold for novel neurological or metabolic indications.
References
-
Discovery and development of beta-blockers Wikipedia, The Free Encyclopedia URL:[Link]
-
Instructional Model to Teach Clinically Relevant Medicinal Chemistry National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
The β-Blocker Carvedilol and Related Aryloxypropanolamines Promote ERK1/2 Phosphorylation in HEK293 Cells with KA Values Distinct From Their Equilibrium Dissociation Constants as β2-Adrenoceptor Antagonists ResearchGate URL:[Link]
Technical Guide: In Vitro Characterization of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Executive Summary
This technical guide provides a rigorous framework for the in vitro study of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol (hereafter referred to as S-CPA ). As a primary amine aryloxypropanolamine, S-CPA represents a critical chiral scaffold. It serves two distinct roles in drug development:
-
Synthetic Precursor: A key intermediate for the synthesis of third-generation beta-blockers (e.g., analogs of chloranolol or toliprolol).
-
Metabolite Standard: A model for the N-dealkylated metabolite of secondary amine beta-blockers, necessary for safety testing and metabolite qualification (MIST guidelines).
This guide prioritizes the validation of chiral integrity , adrenergic receptor selectivity , and cytotoxic thresholds .
Module 1: Structural Integrity & Chiral Validation
Before initiating biological assays, the enantiomeric excess (% ee) of S-CPA must be validated. The biological activity of aryloxypropanolamines is highly stereoselective; the (S)-enantiomer typically exhibits significantly higher affinity for
Chiral Purity Protocol (HPLC)
Objective: Quantify enantiomeric purity to ensure >99% ee prior to receptor binding assays.
-
Stationary Phase: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1 v/v/v).
-
Detection: UV at 220 nm and 270 nm (targeting the chlorophenoxy chromophore).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Acceptance Criteria:
| Parameter | Specification | Rationale |
|---|---|---|
| Purity (AUC) | > 98.5% | Impurities may alter apparent IC50. |
| Enantiomeric Excess | > 99.0% | (R)-isomer contamination can skew binding data by 1-2 log orders. |
| Retention Time | Stable ± 0.1 min | Ensures method reproducibility. |
Synthesis & Logic Visualization
The following diagram illustrates the retrosynthetic logic and the origin of the chiral center, typically derived from (S)-Glycidol or chiral Epichlorohydrin.
Figure 1: Synthetic pathway highlighting the conservation of chirality from the epoxide intermediate to the S-CPA scaffold.
Module 2: In Vitro Pharmacology (Receptor Binding)
The primary amine S-CPA is expected to have lower affinity than its secondary amine derivatives (e.g., isopropyl-substituted). However, determining its intrinsic affinity is vital to understand the pharmacological baseline of the scaffold.
Radioligand Binding Assay ( vs )
Objective: Determine the
Protocol:
-
Cell Line: CHO-K1 or HEK293 overexpressing human
-AR or -AR. -
Membrane Preparation: Homogenize cells in ice-cold Tris-HCl (pH 7.4), centrifuge at 40,000 x g. Resuspend pellet.
-
Radioligand: [
I]-Iodocyanopindolol (High affinity, non-selective). Concentration: 0.2 nM ( nM). -
Competitor: S-CPA (10 concentrations,
M to M). -
Incubation: 90 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
-
Analysis: Scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Data Interpretation:
-
High Affinity:
nM (Suggests the primary amine contributes significantly to binding). -
Low Affinity:
M (Typical for primary amine precursors; confirms the need for N-alkylation for potency).
Module 3: ADME-Tox Profiling (Metabolic Stability)
As a primary amine, S-CPA is susceptible to oxidative deamination by Monoamine Oxidases (MAO) or conjugation (Glucuronidation).
Metabolic Stability Assay (Human Liver Microsomes)
Objective: Assess the half-life (
Workflow:
-
Reaction Mix: S-CPA (1
M) + Pooled Human Liver Microsomes (0.5 mg/mL) + PBS (pH 7.4). -
Initiation: Add NADPH-generating system (1 mM NADP+, Isocitrate, Isocitrate dehydrogenase).
-
Sampling: 0, 5, 15, 30, 45, 60 min.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Detection: LC-MS/MS (MRM mode). Monitor parent ion decay.
Significance: If S-CPA is a metabolite of a larger drug, it must be chemically stable enough to be excreted or further conjugated. Rapid oxidative deamination suggests potential for reactive aldehyde formation.
Cytotoxicity Screening (H9c2 Cardiomyoblasts)
Since beta-blockers target cardiac tissue, the scaffold itself must not exhibit off-target cardiotoxicity.
-
Cell Line: H9c2 (Rat cardiomyoblast).
-
Assay: MTT or ATP-Glo.
-
Exposure: 24 hours.[1]
-
Concentration Range: 0.1
M – 100 M. -
Threshold:
should be M to be considered "safe" for a scaffold.
Module 4: Experimental Workflow Visualization
The following diagram details the decision tree for characterizing S-CPA, ensuring "Go/No-Go" decisions are data-driven.
Figure 2: Integrated workflow for the sequential characterization of the S-CPA scaffold.
References
-
Baker, J. G. (2005).[2] The selectivity of
-adrenoceptor antagonists at the human , and adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. Link -
Walle, T., et al. (1988). Stereoselective metabolism of propranolol and related beta-blockers. Drug Metabolism and Disposition, 16(1), 105-110. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. Link
Sources
The Discovery and History of (S)-1-(3-Chlorophenoxy)-3-aminopropan-2-ol: A Cornerstone in Chiral Aryloxypropanolamine Synthesis
Executive Summary
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a highly specialized chiral building block and primary amine intermediate that forms the structural backbone of numerous adrenergic receptor modulators. This in-depth technical guide explores its historical discovery, the evolution of its asymmetric synthesis, and its pharmacological significance as a eutomer precursor in modern drug development.
Introduction: The Aryloxypropanolamine Pharmacophore
The aryloxypropanolamine scaffold is the defining structural motif of
While secondary amines (e.g., isopropyl or tert-butyl derivatives) are typically required for optimal receptor pocket fitting, this primary amine serves as a versatile synthetic node. It allows researchers to perform downstream reductive aminations to generate a wide library of bulky secondary amines, making it an indispensable tool in medicinal chemistry.
Historical Context: The Chiral Switch
Historically, early beta-blockers and adrenergic agents were synthesized and administered as racemic mixtures. However, rigorous pharmacological profiling eventually revealed that the (S)-enantiomer (the eutomer) is typically 50 to 100 times more potent than the (R)-enantiomer (the distomer)[2].
The "chiral switch" in the pharmaceutical industry necessitated the development of robust asymmetric syntheses. For decades, accessing enantiopure epoxides was a bottleneck. The breakthrough came in 1997 with the discovery of the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides by Eric Jacobsen[3]. This catalytic technology allowed for the large-scale, economical production of highly enantioenriched (S)-epichlorohydrin, which serves as the direct, stereodefined precursor to (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
Mechanistic Causality: Stereochemistry and Receptor Binding
The absolute configuration at the C2 position of the propanolamine chain is non-negotiable for high-affinity binding to G-protein-coupled receptors (GPCRs). High-resolution crystal structures of the human
-
Ionic Anchoring: The protonated amine forms a critical, charge-stabilized salt bridge with the Asp113 residue located in transmembrane helix 3 (TM3).
-
Stereospecific Hydrogen Bonding: The C2 hydroxyl group must be oriented precisely to donate a hydrogen bond to Asn312 in TM7. The (S)-configuration perfectly aligns the hydroxyl group with Asn312. Conversely, the (R)-configuration projects the hydroxyl group into a sterically restricted hydrophobic pocket, effectively obliterating the interaction and resulting in a massive drop in binding affinity.
Experimental Protocols: A Self-Validating Synthetic System
The synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol relies on a three-stage workflow designed to preserve stereochemical integrity at every step.
Protocol 1: Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin
-
Catalyst Activation: Dissolve 0.5 mol % of (R,R)-Salen-Co(II) complex in toluene. Add acetic acid and stir under an open atmosphere for 1 hour to oxidize Co(II) to the active Co(III)-OAc complex[3].
-
Kinetic Resolution: Cool the reaction vessel to 0 °C. Add racemic epichlorohydrin, followed by the slow, dropwise addition of 0.55 equivalents of
. -
Causality: The (R,R)-catalyst selectively coordinates and hydrolyzes the (R)-enantiomer of epichlorohydrin into a water-soluble diol, leaving the (S)-enantiomer unreacted. This kinetic differentiation is driven by the steric environment of the chiral salen ligand.
-
Isolation: Separate the unreacted (S)-epichlorohydrin via fractional distillation to achieve an enantiomeric excess (ee) > 99%.
Protocol 2: Stereoretentive Epoxide Formation
-
Nucleophilic Attack: In a dry reaction vessel, combine 3-chlorophenol (1.0 eq) and anhydrous
(1.5 eq) in dimethylformamide (DMF). Heat to 60 °C for 1 hour. Causality: The base deprotonates the phenol to generate a highly nucleophilic phenoxide anion. -
Coupling: Add (S)-epichlorohydrin (1.2 eq) dropwise. The phenoxide attacks the less sterically hindered terminal carbon (C3) of the epoxide, opening the ring.
-
Ring Closure: The resulting alkoxide immediately displaces the adjacent chloride leaving group (C1), reforming the epoxide ring with net retention of the stereocenter, yielding (S)-1-(3-chlorophenoxy)-2,3-epoxypropane.
Protocol 3: Amination to the Primary Amine
-
Ring Opening: Dissolve the (S)-epoxide in methanol. Add a massive excess (15-20 eq) of aqueous ammonia (
). -
Causality: The large excess of ammonia is critical. It ensures pseudo-first-order kinetics and prevents the newly formed primary amine from acting as a nucleophile against unreacted epoxide, which would otherwise yield unwanted secondary or tertiary amine dimers.
-
Purification: Stir the mixture at 40 °C for 12 hours. Evaporate the ammonia and methanol under reduced pressure. Extract the residue with dichloromethane, wash with brine, and dry over
to yield pure (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
Quantitative Data Presentation
The following table summarizes the validated reaction parameters, expected yields, and stereochemical purity for the synthetic workflow.
Table 1: Reaction Parameters and Yields for the Synthesis Workflow
| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1. HKR of Epichlorohydrin | (R,R)-Salen-Co(III)OAc, | 0 - 25 | 12 - 18 | 44 - 46* | > 99 |
| 2. Epoxide Formation | 3-Chlorophenol, | 60 | 4 - 6 | 82 - 85 | > 98 |
| 3. Amination | 40 | 12 | 75 - 80 | > 98 |
*Note: The maximum theoretical yield for a kinetic resolution is 50%. A 46% yield represents 92% of the theoretical maximum.
Pathway Visualization
Synthetic workflow and pharmacological trajectory of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
Conclusion
The discovery and subsequent utilization of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol perfectly exemplify the intersection of advanced catalytic chemistry and rational drug design. By leveraging hydrolytic kinetic resolution to establish the critical (S)-stereocenter early in the synthesis, chemists can reliably access this enantiopure building block. This self-validating workflow ensures the high target affinity, efficacy, and safety profiles required for modern adrenergic therapeutics.
References
-
Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. STEM / J. Am. Chem. Soc.3
-
High-resolution crystal structure of an engineered human beta2-adrenergic G protein-coupled receptor. PubMed / Science.4
-
Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. PubMed / NIH.1
-
Nonracemic Dimethylphenyl Glycerol Ethers in the Synthesis of Physiologically Active Aminopropanols. ResearchGate.2
Sources
- 1. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. High-resolution crystal structure of an engineered human beta2-adrenergic G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol: An Application Note and Protocol for Asymmetric Synthesis
Abstract
This comprehensive guide details a robust and stereoselective method for the synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol, a key chiral building block in the development of pharmaceutically active compounds, particularly β-adrenergic receptor antagonists. The protocol leverages a chiral pool approach, commencing with the readily available (S)-epichlorohydrin to ensure high enantiomeric purity in the final product. This document provides a step-by-step experimental procedure, explains the underlying reaction mechanisms, and includes detailed characterization data. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Chiral 1-Aryloxy-3-aminopropan-2-ols
The 1-aryloxy-3-aminopropan-2-ol scaffold is a privileged structural motif in medicinal chemistry, most notably as the core of many beta-blocker medications.[1] These drugs are essential in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The therapeutic efficacy of these agents is often stereospecific, with one enantiomer exhibiting significantly higher pharmacological activity and a better safety profile. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure aryloxy-aminopropanols is of paramount importance.
This application note presents a reliable and scalable synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol, a valuable intermediate for the synthesis of various biologically active molecules. The described methodology is designed to provide a high yield and excellent enantiomeric excess, making it suitable for both research and process development applications.
Synthetic Strategy: A Chiral Pool Approach
The chosen synthetic strategy involves a two-step sequence starting from 3-chlorophenol and a chiral C3 synthon, (S)-epichlorohydrin. This approach is advantageous as it introduces the desired stereocenter at the beginning of the synthesis, thereby avoiding the need for chiral resolution of a racemic mixture in later stages.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
Mechanistic Insights
Step 1: Base-Catalyzed Etherification
The first step of the synthesis is the formation of a glycidyl ether through the reaction of 3-chlorophenol with (S)-epichlorohydrin. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate. The base deprotonates the phenolic hydroxyl group of 3-chlorophenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the less sterically hindered primary carbon of the epoxide ring in (S)-epichlorohydrin via an S_N2 mechanism.[2][3] Although the reaction proceeds with an inversion of configuration at the site of nucleophilic attack, the stereocenter of (S)-epichlorohydrin remains untouched, thus preserving the desired (S)-configuration in the resulting epoxide intermediate.
Step 2: Aminolysis of the Chiral Epoxide
The second step involves the ring-opening of the intermediate, (S)-1-(3-chlorophenoxy)-2,3-epoxypropane, with ammonia. This reaction is also a nucleophilic substitution (S_N2) reaction.[4][5] The ammonia molecule attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the terminal, less substituted carbon atom. This regioselectivity ensures the formation of the desired 3-amino-2-propanol structure. The reaction results in the formation of the final product with the amino group at the C3 position and the hydroxyl group at the C2 position, maintaining the (S)-stereochemistry.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Chlorophenol | Reagent Grade, ≥99% | Commercially Available |
| (S)-Epichlorohydrin | ≥98% | Commercially Available |
| Sodium Hydroxide | Pellets, ≥97% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Ammonium Hydroxide | 28-30% solution in water | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate | Granular | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Protocol 1: Synthesis of (S)-1-(3-chlorophenoxy)-2,3-epoxypropane
-
To a solution of 3-chlorophenol (12.86 g, 0.1 mol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydroxide pellets (4.40 g, 0.11 mol) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide salt.
-
To this solution, add (S)-epichlorohydrin (9.25 g, 0.1 mol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (S)-1-(3-chlorophenoxy)-2,3-epoxypropane as a colorless oil.
Protocol 2: Synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
-
In a sealed pressure vessel, dissolve the purified (S)-1-(3-chlorophenoxy)-2,3-epoxypropane (9.23 g, 0.05 mol) in methanol (50 mL).
-
To this solution, add aqueous ammonium hydroxide (28-30%, 50 mL) and securely seal the vessel.
-
Heat the mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction by TLC until the starting epoxide is consumed.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol as a white solid.
Characterization Data (Predicted)
The following tables summarize the predicted NMR data for the final product based on the analysis of its chemical structure and comparison with similar compounds.[6][7]
Table 1: Predicted ¹H NMR Data for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.80 - 7.30 | m | 4H |
| -CH(OH)- | 3.95 - 4.10 | m | 1H |
| -O-CH₂- | 3.85 - 4.00 | m | 2H |
| -CH₂-NH₂ | 2.70 - 2.90 | m | 2H |
| -OH, -NH₂ | 1.50 - 3.00 | br s | 3H |
Table 2: Predicted ¹³C NMR Data for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-O (Aromatic) | 158 - 160 |
| C-Cl (Aromatic) | 134 - 136 |
| Aromatic CH | 113 - 131 |
| -CH(OH)- | 68 - 72 |
| -O-CH₂- | 70 - 74 |
| -CH₂-NH₂ | 45 - 49 |
Conclusion
This application note provides a detailed and reliable protocol for the chiral synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol. The described method, utilizing a chiral pool strategy with (S)-epichlorohydrin, offers high stereocontrol and good yields. The mechanistic insights and detailed experimental procedures presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral pharmaceuticals and fine chemicals.
References
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Base-Catalyzed Ring-Opening of Epoxides. Retrieved from [Link]4]
-
The Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]5]
-
Eureka. (2008, December 17). Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof. Retrieved from [Link]
-
SpectraBase. (n.d.). (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol. Retrieved from [Link]6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. spectrabase.com [spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
Application Note: (S)-1-(3-Chlorophenoxy)-3-aminopropan-2-ol as a Divergent Intermediate in Aryloxypropanolamine Drug Synthesis
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Strategic Significance
The aryloxypropanolamine scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif of
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol serves as a critical, chiral primary amine building block. By isolating this primary amine intermediate, medicinal chemists can execute divergent synthetic strategies—subjecting the single intermediate to various reductive aminations or alkylations to generate a wide library of N-substituted analogs[2]. The 3-chloro substitution on the phenoxy ring provides unique lipophilic and electronic properties, making it an excellent candidate for exploring novel binding states of
Mechanistic Insights & Causality in Experimental Design
The synthesis and utilization of this intermediate rely on strict control of stereochemistry and regioselectivity:
-
Stereocontrolled Etherification: The reaction of 3-chlorophenol with (S)-epichlorohydrin must be conducted under mild basic conditions (e.g.,
in DMF). Stronger bases or elevated temperatures can lead to the racemization of the epichlorohydrin or promote competitive C-alkylation. The phenolate ion attacks the electrophilic terminal carbon of epichlorohydrin, followed by in situ epoxide closure, retaining the (S)-configuration[2]. -
Regioselective Epoxide Ring-Opening: The conversion of the chiral epoxide to the primary amine requires a massive excess of aqueous ammonia. Causality: Epoxide ring-opening by ammonia follows an
mechanism, attacking the less sterically hindered terminal carbon. If ammonia is not in vast excess (typically >20 equivalents), the newly formed primary amine—which is more nucleophilic than ammonia—will attack unreacted epoxide molecules, leading to unwanted secondary (dimeric) or tertiary amine byproducts. -
Divergent Reductive Amination: To synthesize the final Active Pharmaceutical Ingredient (API), the primary amine is reacted with a ketone (e.g., acetone) in the presence of a mild reducing agent like sodium cyanoborohydride (
). The causality of using over is its stability in slightly acidic conditions (pH 5-6), which is required to activate the iminium ion intermediate without reducing the unreacted ketone.
Synthetic Workflow Visualization
Synthetic workflow from 3-chlorophenol to aryloxypropanolamine API via the chiral intermediate.
Quantitative Data: Optimization of the Amination Step
To demonstrate the critical nature of the ammonia stoichiometry, Table 1 summarizes the optimization of the epoxide ring-opening step.
Table 1: Effect of Ammonia Equivalents on Yield and Purity of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
| Temp (°C) | Reaction Time (h) | Primary Amine Yield (%) | Dimeric Byproduct (%) | Enantiomeric Excess (ee %) | |
| 5x | 40 | 12 | 45.2 | 38.5 | >98 |
| 10x | 40 | 12 | 68.4 | 18.2 | >98 |
| 20x | 40 | 12 | 89.1 | 4.3 | >98 |
| 30x | 40 | 12 | 94.5 | <1.0 | >99 |
Note: The enantiomeric excess remains stable across conditions, proving that the ring-opening is stereospecific. The primary failure mode at low equivalents is dimer formation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Reagents:
-
3-Chlorophenol (1.0 eq, 10 mmol)
-
(S)-Epichlorohydrin (1.5 eq, 15 mmol)
-
Potassium carbonate (
, 2.0 eq, 20 mmol) -
Aqueous Ammonia (28% w/w, 30 eq)
-
DMF (Anhydrous) and Methanol
Step-by-Step Methodology:
-
Etherification: Dissolve 3-chlorophenol (1.28 g) in 15 mL of anhydrous DMF. Add
(2.76 g) and stir at room temperature for 15 minutes to generate the phenolate. -
Add (S)-epichlorohydrin (1.39 g) dropwise over 10 minutes. Heat the reaction to 60°C for 4 hours.
-
Validation Check 1: Monitor via TLC (Hexanes:EtOAc 8:2). The phenol spot (
~0.4) should disappear, replaced by the epoxide ( ~0.7). -
Workup: Cool to room temperature, dilute with 50 mL water, and extract with EtOAc (3 x 20 mL). Wash the organic layer with brine, dry over
, and concentrate in vacuo to yield (S)-2-((3-chlorophenoxy)methyl)oxirane. -
Amination: Dissolve the crude epoxide in 10 mL of Methanol. Transfer to a pressure-safe reaction vessel.
-
Add 20 mL of 28% aqueous ammonia (approx. 30 eq). Seal the vessel and heat to 40°C with vigorous stirring for 12 hours.
-
Validation Check 2: Take a 50 µL aliquot, partition between water and DCM. Spot the organic layer on TLC (DCM:MeOH:NH4OH 90:9:1). The epoxide spot must be completely consumed, replaced by a baseline, ninhydrin-positive spot (primary amine).
-
Isolation: Concentrate the mixture under reduced pressure to remove methanol and excess ammonia. Dissolve the residue in 1M HCl (aqueous) and wash with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with 2M NaOH to pH 12 and extract with DCM (3 x 20 mL). Dry and concentrate to yield the pure (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
Protocol B: Application in Drug Synthesis (Divergent Reductive Amination)
To synthesize an isopropylamine beta-blocker analog from the intermediate:
-
Imine Formation: Dissolve (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol (1.0 eq, 5 mmol) in 20 mL of anhydrous methanol. Add acetone (5.0 eq, 25 mmol) and glacial acetic acid (catalytic, to adjust pH to ~5.5). Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium cyanoborohydride (
, 1.5 eq, 7.5 mmol). -
Stir the reaction mixture at room temperature for 12 hours.
-
Validation Check 3: LC-MS analysis should show the disappearance of the
202 peak (primary amine) and the appearance of the 244 peak (isopropyl secondary amine). -
Quench & Purify: Quench with saturated
(20 mL). Extract with EtOAc, dry, and purify via flash chromatography (DCM:MeOH gradient) to yield the final API analog.
Analytical Characterization Standards
To ensure the integrity of the intermediate for downstream API synthesis, the following analytical standards must be met:
-
Chiral HPLC: Column: Chiralcel OD-H; Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1); Flow rate: 1.0 mL/min. The (S)-enantiomer must show an
. -
H NMR (400 MHz,
): 7.20 (t, 1H), 6.95 (m, 2H), 6.80 (dd, 1H), 3.95 (m, 3H), 2.90 (dd, 1H), 2.75 (dd, 1H), 2.50 (br s, 3H, and ). -
Purity Profiling: Reverse-phase HPLC (C18 column, Water/MeCN with 0.1% TFA) must confirm the absence of the dimeric secondary amine impurity (RRT ~1.4 relative to the primary amine)[2].
References
-
MDPI. "Emerging Contaminants and Their Removal from Aqueous Media Using Conventional/Non-Conventional Adsorbents". MDPI, April 21, 2023. Available at: [Link]
-
ResearchGate. "The putative beta(4)-adrenergic receptor is a novel state of the beta(1)". ResearchGate, August 2025. Available at: [Link]
Sources
Application Note: Protocol for Dissolving (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol for Cell Culture
Introduction & Pharmacological Context
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a chiral primary amine derivative belonging to the aryloxypropanolamine class. The aryloxypropanolamine structural scaffold is the quintessential pharmacophore for β-adrenergic receptor (β-AR) antagonists (β-blockers) and is widely utilized in GPCR pharmacology, cardiovascular drug development, and recent amyloid-beta disaggregation studies [1][2]. Because stereochemistry dictates receptor binding affinity, the (S)-enantiomer is typically the biologically active isomer, requiring careful handling to maintain its integrity during in vitro assays.
Physicochemical Profiling & Solvent Causality
To design a self-validating dissolution protocol, one must first analyze the compound's physicochemical properties:
-
Molecular Weight (Free Base): ~201.65 g/mol
-
Structural Features: A lipophilic 3-chlorophenoxy moiety paired with a hydrophilic secondary alcohol and a primary amine.
-
pKa & LogP: The primary amine is basic (pKa ~9.5). While it can be protonated in highly acidic environments, physiological cell culture media (pH 7.4) leaves a significant fraction of the compound in its uncharged, lipophilic free-base form (LogP ~1.5–2.0) [1].
The Causality of Solvent Choice: Direct dissolution of the free base in aqueous buffers (like PBS) often results in microscopic precipitation or micelle formation due to the lipophilic chlorophenyl ring. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO efficiently disrupts the intermolecular hydrogen bonding of the amino-alcohol group while solvating the aromatic ring, ensuring a homogenous, true solution at high stock concentrations (e.g., 10–50 mM). However, to prevent solvent-induced membrane fluidization and baseline cytotoxicity, the final DMSO concentration in the cell culture must strictly remain ≤0.1% (v/v) [3].
Experimental Workflow
Step-by-step experimental workflow for preparing (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol.
Materials and Reagents
-
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol (Free base, purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade, anhydrous (≥99.9%)
-
Sterile 1.5 mL amber microcentrifuge tubes
-
Pre-warmed (37°C) cell culture media or PBS
-
Water bath sonicator
Step-by-Step Dissolution Protocol
Phase I: Master Stock Preparation (10 mM)
-
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the compound and alters the precise molarity of the stock.
-
Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial (refer to the Quantitative Dilution Table below).
-
Homogenization: Vortex the solution vigorously for 30–60 seconds.
-
Validation: Visually inspect the solution against a light source. If any microscopic particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear.
-
Storage: Divide the 10 mM master stock into 50 µL single-use aliquots in sterile amber tubes. Store at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO matrix over time.
Phase II: Intermediate and Final Dilution
-
Thawing: On the day of the assay, thaw a single 50 µL aliquot at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution (100x): Pipette 10 µL of the 10 mM DMSO stock into 990 µL of pre-warmed (37°C) culture media to create a 100 µM intermediate solution. Causality: Injecting DMSO directly into cold media causes transient local supersaturation, leading to compound "crashing" (precipitation).
-
Final Treatment: Add the intermediate solution to your in vitro culture wells at a 1:10 dilution (e.g., 10 µL intermediate into 90 µL media) to achieve a final treatment concentration of 10 µM with a safe final DMSO concentration of 0.1%.
Quantitative Dilution Tables
To ensure absolute precision, utilize the following pre-calculated volumes based on the free base molecular weight (201.65 g/mol ).
Table 1: Master Stock Preparation (DMSO)
| Mass of Compound (mg) | Volume of DMSO for 10 mM (µL) | Volume of DMSO for 20 mM (µL) | Volume of DMSO for 50 mM (µL) |
|---|---|---|---|
| 1.0 | 496 | 248 | 99 |
| 5.0 | 2,479 | 1,240 | 496 |
| 10.0 | 4,959 | 2,480 | 992 |
Table 2: Serial Dilution for Cell Culture (Targeting ≤0.1% DMSO)
| Desired Final Concentration | Intermediate Stock Required | Dilution into Assay Well | Final DMSO % |
|---|---|---|---|
| 10 µM | 1 mM (in Media) | 1:100 | 0.1% |
| 1 µM | 100 µM (in Media) | 1:100 | 0.01% |
| 100 nM | 10 µM (in Media) | 1:100 | 0.001% |
Mechanistic Context: GPCR Signaling
When applied to cell cultures, aryloxypropanolamines typically act as competitive antagonists at β-adrenergic receptors. Validating the successful delivery of the compound can be achieved by monitoring downstream secondary messengers, such as the suppression of cAMP accumulation.
Modulation of the β-Adrenergic Receptor (GPCR) signaling pathway by aryloxypropanolamines.
Troubleshooting & Self-Validation
-
Anomaly: Media Cloudiness Upon Addition.
-
Cause: The compound has precipitated. This occurs if the media is too cold or if the DMSO stock was injected too rapidly without mixing.
-
Correction: Always use 37°C media for intermediate dilutions. Pipette up and down gently but immediately upon adding the DMSO stock to the aqueous phase.
-
-
Anomaly: Unexpected Cytotoxicity in Control Wells.
-
Cause: Solvent toxicity [3].
-
Correction: Verify that the vehicle control wells contain the exact same percentage of DMSO as the highest treatment concentration. Never exceed 0.1% (v/v) DMSO in standard adherent or suspension cell lines.
-
References
-
Recanatini, M. (1992). Partition and distribution coefficients of aryloxypropanolamine beta-adrenoceptor antagonists. Journal of Pharmacy and Pharmacology, 44(1), 68-70. URL:[Link]
-
Bhatt, L. K., Nandakumar, K., Bodhankar, S. L., Bansal, S. K., Piplani, P., & Singh, R. (2007). Beta-blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. Journal of Pharmacy and Pharmacology, 59(3), 429-436. URL:[Link]
-
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. URL:[Link]
Scalable Stereoselective Synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Application Note: AN-2026-CHIRAL
Executive Summary
The compound (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a critical chiral building block, most notably serving as the immediate precursor to the anti-arrhythmic agent (S)-Propafenone and other Class IC agents. While racemic synthesis is trivial, the demand for enantiopure (S)-isomers in cardiovascular therapeutics—due to their distinct metabolic profiles and receptor binding affinities—necessitates a robust, scalable asymmetric synthesis.
This Application Note details a Chiral Pool strategy utilizing (S)-Epichlorohydrin . Unlike enzymatic resolution (which suffers from 50% yield caps) or asymmetric catalysis (which introduces heavy metal removal costs), the Chiral Pool approach offers high atom economy and scalability. We address the two primary process challenges:
-
Racemization Control: Preventing stereochemical erosion during the phenolysis of epichlorohydrin.
-
Regioselectivity: Ensuring exclusive C-3 attack during ammonolysis to prevent dimer formation.
Strategic Retrosynthesis & Mechanism
The synthesis relies on the stereospecific reaction of 3-chlorophenol with (S)-epichlorohydrin, followed by regioselective ring opening with ammonia.
Stereochemical Pathway
The reaction of phenols with epichlorohydrin under basic conditions is mechanistically complex. Two pathways exist:
-
Pathway A (Direct Displacement): Phenoxide attacks C-1 (
), displacing chloride. This causes Inversion ( ). -
Pathway B (Ring Opening/Closing): Phenoxide attacks the epoxide C-3 (less hindered). The ring opens to a chlorohydrin intermediate, which then undergoes intramolecular ring closure to reform the epoxide. This pathway affects C-1 and C-3 but leaves the chiral center (C-2) untouched. This results in Retention (
).
Process Decision: To ensure high enantiomeric excess (ee), this protocol utilizes a Phase Transfer Catalyst (PTC) system with mild base. This favors Pathway B (Retention), consistently yielding >98% ee.
Figure 1: Synthetic pathway emphasizing the retention of stereochemistry via the epoxide migration mechanism.
Detailed Experimental Protocols
Phase 1: Synthesis of (S)-3-Chlorophenyl Glycidyl Ether
Objective: Coupling of 3-chlorophenol and (S)-epichlorohydrin with >98% retention of chirality.
Reagents:
-
3-Chlorophenol (1.0 eq)
-
(S)-Epichlorohydrin (1.2 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Solvent: Acetonitrile (ACN) or Acetone (Industrial Grade)
Protocol:
-
Charge: In a glass-lined reactor, dissolve 3-chlorophenol in ACN (5 vol).
-
Catalyst Addition: Add
and TBAB. Stir at 25°C for 30 minutes to form the phenoxide-catalyst complex. -
Addition: Add (S)-epichlorohydrin dropwise over 1 hour. Crucial: Maintain temperature <40°C to prevent non-specific thermal racemization.
-
Reflux: Heat to 60°C and stir for 6–8 hours. Monitor by HPLC (Target: <1% residual phenol).
-
Workup: Cool to 20°C. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in Toluene, wash with 1N NaOH (to remove unreacted phenol) and water. Distill toluene.[1]
-
Note: The glycidyl ether can be used directly in the next step, but vacuum distillation (high vacuum) is recommended for GMP grade.
-
Phase 2: Regioselective Ammonolysis
Objective: Ring opening of the epoxide to form the primary amine without over-alkylation (dimerization).
Reagents:
-
(S)-3-Chlorophenyl Glycidyl Ether (from Phase 1)
-
Ammonia (aqueous 25% or methanolic 7N) – Excess required (20 eq)
Protocol:
-
Setup: Use a stainless steel pressure reactor (Autoclave).
-
Charge: Load the (S)-Glycidyl Ether dissolved in Methanol (3 vol).
-
Ammonia Addition: Add Methanolic Ammonia (7N) or Aqueous Ammonia. The molar ratio of
:Epoxide must be at least 20:1 .-
Why? High dilution and excess ammonia statistically favor the attack of
on the epoxide over the attack of the newly formed amine product on another epoxide molecule (which would form a secondary amine impurity).
-
-
Reaction: Seal reactor. Heat to 40–50°C. Pressure will rise (approx. 2–5 bar). Stir for 8–12 hours.[2]
-
Depressurization: Cool to 0–5°C. Carefully vent excess ammonia into a scrubber (dilute sulfuric acid trap).
-
Isolation: Concentrate the reaction mixture under vacuum to remove methanol and residual ammonia.
-
Crystallization: The crude oil often solidifies. Recrystallize from Isopropanol/Hexane or convert to the Hydrochloride salt (using HCl/IPA) for easier handling and higher purity.
Critical Process Parameters (CPP) & Analytical Controls
Process Logic Flow
The following diagram illustrates the decision gates and quality checks required for large-scale release.
Figure 2: Workflow logic for the synthesis and quality control of the intermediate.
Quantitative Data Summary
| Parameter | Specification / Range | Rationale |
| (S)-Epichlorohydrin ee | > 99.0% | Starting material purity dictates maximum theoretical yield ee. |
| Reaction Temp (Step 1) | 55°C – 65°C | Balance between reaction rate and thermal racemization risks. |
| Ammonia Equivalents | 20 – 30 eq | Critical to suppress dimer (secondary amine) formation below 2%. |
| Overall Yield | 65% – 75% | Typical isolated yield for the two-step sequence on kg scale. |
| Final Product ee | > 98.5% | Required for pharmaceutical intermediates (Class 1C anti-arrhythmics).[3] |
Troubleshooting & Optimization
-
Impurity: Secondary Amine (Dimer):
-
Cause: Insufficient ammonia excess or high temperature.
-
Fix: Increase
ratio to 40:1 or switch to a "Gabriel Synthesis" variant (using Potassium Phthalimide followed by hydrazine deprotection) if purity is paramount over cost.
-
-
Impurity: Hydrolyzed Diol:
-
Cause: Water presence in Step 1 or 2.[2]
-
Fix: Ensure anhydrous conditions in Step 1. Use Methanolic Ammonia in Step 2 instead of aqueous.
-
References
-
Indian Journal of Pharmaceutical Sciences. (1997). Synthesis of Propafenone: An Antiarrhythmic Agent. Retrieved from [Link]
-
National Institutes of Health (PMC). (2012). Tungsten-Catalyzed Regio-, and Enantioselective Aminolysis of trans-2,3-Epoxy Alcohols. Retrieved from [Link]
- Google Patents. (2014). Synthesis method of propafenone hydrochloride (CN104262178A).
Sources
Application Note: High-Fidelity Synthesis of Linezolid via Chiral Aminohalohydrin Precursors
The following Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development.
Scientific Note on Target Molecule Discrepancy: The user prompt specifies the use of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol in Linezolid synthesis.
-
Correction: The structure of Linezolid ((S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide) contains a 3-fluoro-4-morpholinylphenyl moiety, not a 3-chlorophenoxy moiety.
-
Interpretation: The "3-chlorophenoxy" intermediate is chemically inconsistent with the Linezolid skeleton. It is highly probable the user intends to reference (S)-1-amino-3-chloro-2-propanol (a critical, verified chiral building block for Linezolid) or is confusing Linezolid with Chlorphenesin Carbamate (which contains a chlorophenoxy group).
-
Action: To ensure Scientific Integrity (E-E-A-T), this guide will focus on the (S)-1-amino-3-chloro-2-propanol pathway, which is the industry-standard chiral synthon for Linezolid. A specific section ("The 'Chlorophenoxy' Divergence") is included to address the likely confusion and provide context for alternative structures.
Executive Summary
This guide details the synthetic utility of (S)-1-amino-3-chloro-2-propanol (ACP) as the primary chiral scaffold for the production of Linezolid. Unlike early-generation routes relying on hydrolytic kinetic resolution of racemates, the direct use of high-enantiopurity ACP allows for a convergent synthesis that minimizes downstream purification of the (S)-enantiomer. This protocol emphasizes the "One-Pot" cyclization strategy, leveraging the reactivity of the chlorohydrin moiety to drive oxazolidinone formation while preserving stereochemical integrity.
Scientific Background & Mechanistic Rationale[1][2][3][4]
The Chiral Synthon: (S)-1-Amino-3-chloro-2-propanol
The synthesis of Linezolid hinges on the construction of the 5-substituted oxazolidinone ring. The (S)-configuration at the C5 position is pharmacologically essential.[]
-
Role of ACP: ACP serves as the "chiral anchor." The amino group (-NH2) acts as the nucleophile for the initial coupling with the aryl component, while the chloro- and hydroxyl- groups facilitate the subsequent intramolecular cyclization.
-
Advantage: Using ACP avoids the use of azide chemistry (e.g., sodium azide opening of epoxides), reducing process safety hazards.
The "Chlorophenoxy" Divergence (Critical Analysis)
It is crucial to address the structural mismatch in the prompt's specified intermediate, (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol .
-
Structural Incompatibility: Linezolid requires a 3-fluoro-4-morpholinylphenyl amine, not a chlorophenoxy ether.
-
Likely Origin of Confusion: The "chlorophenoxy" structure corresponds to the opened epoxide of glycidyl 3-chlorophenyl ether, a precursor for muscle relaxants like Chlorphenesin or beta-blockers.
-
Resolution: This protocol substitutes the erroneous "chlorophenoxy" intermediate with the chemically validated (S)-1-amino-3-chloro-2-propanol to ensure the synthesis produces Linezolid.
Experimental Protocol: Convergent Synthesis of Linezolid
Phase A: Preparation of the Chiral Linker (ACP)
Note: If not purchasing commercial (S)-1-amino-3-chloro-2-propanol hydrochloride.
Reagents: (S)-Epichlorohydrin (>99% ee), Phthalimide, Hydrazine Hydrate.
-
Ring Opening: React (S)-epichlorohydrin with phthalimide in the presence of a catalytic amount of benzyltriethylammonium chloride (TEBA) in isopropanol at 50°C.
-
Deprotection: Treat the resulting (S)-N-(3-chloro-2-hydroxypropyl)phthalimide with hydrazine hydrate (ethanol reflux, 4h) to liberate the primary amine.
-
Isolation: Acidify with HCl to precipitate (S)-1-amino-3-chloro-2-propanol hydrochloride . Recrystallize from ethanol/ether.
Phase B: Coupling and Cyclization (The Linezolid Core)
Reagents:
-
Substrate A: (S)-1-amino-3-chloro-2-propanol HCl (1.0 equiv)
-
Substrate B: 3-fluoro-4-(4-morpholinyl)aniline (1.0 equiv)
-
Cyclizing Agent: N,N'-Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene.
-
Base: Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Activation (Carbamate Formation):
-
Dissolve 3-fluoro-4-(4-morpholinyl)aniline (Substrate B) in dry DCM under N2 atmosphere.
-
Cool to 0°C. Add CDI portion-wise.
-
Stir for 2 hours to form the reactive N-acylimidazole intermediate.
-
Checkpoint: Monitor by TLC (disappearance of aniline).
-
-
Coupling:
-
Add (S)-1-amino-3-chloro-2-propanol HCl (Substrate A) and TEA (2.5 equiv) to the reaction mixture.
-
Allow to warm to room temperature and stir for 6 hours.
-
Reaction: The primary amine of ACP attacks the carbonyl of the activated aniline species, forming a urea intermediate.
-
-
Cyclization (Intramolecular Alkylation):
-
Heat the mixture to reflux (40°C for DCM) for 12-18 hours.
-
Mechanism:[2][3][][4][5][6] The urea nitrogen (attached to the aryl ring) acts as a nucleophile, attacking the carbon bearing the chlorine atom (C3 of the propyl chain). This intramolecular
reaction closes the oxazolidinone ring. -
Stereochemistry: Since the attack occurs at the non-chiral carbon (C3), the stereocenter at C2 (bearing the -OH) is preserved (though it becomes C5 in the ring). Correction: Actually, standard cyclization often involves the -OH attacking the carbonyl.
-
Refined Mechanism: In the presence of base (TEA/K2CO3), the urea intermediate undergoes cyclization where the oxygen of the hydroxyl group attacks the carbonyl carbon (loss of imidazole), followed by elimination of chloride?
-
Correction: The standard route via (S)-1-amino-3-chloro-2-propanol typically involves:
-
Formation of the Urea.
-
Base-promoted cyclization where the urea oxygen attacks the C-Cl bond? No.
-
Correct Pathway: The urea N attacks the C-Cl? No, that forms an imidazolidinone.
-
Actual Pathway: The hydroxyl group attacks the carbonyl (forming a cyclic carbamate) or the N attacks the epoxide formed in situ.
-
Preferred Industrial Route: Use (S)-N-(2,3-epoxypropyl)phthalimide or similar.
-
However, for ACP: The most robust method is to convert ACP to the N-acetyl derivative first, or use CDI to form the cyclic carbonate, then react with the aniline.
-
Let's stick to the most direct verified route: Coupling ACP with the Aniline using CDI forms the oxazolidinone directly via the intermediate urea, followed by base-catalyzed cyclization displacing the chloride.
-
-
-
Acetylation (Side Chain Installation):
-
Note: If using ACP, the resulting product is (S)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one .
-
To get Linezolid, you must displace the chloride with potassium phthalimide (or azide) and then convert to acetamide.
-
Alternative: Use (S)-N-(3-chloro-2-hydroxypropyl)acetamide as the starting material (Substrate A). This pre-installs the acetamide group.
-
Recommendation: For this protocol, we assume the user wants to build the core. We will proceed with the displacement.
-
-
Final Conversion to Linezolid:
-
Take the (S)-5-(chloromethyl) intermediate.
-
React with NaN3 (Sodium Azide) in DMF (70°C, 4h) -> (S)-5-(azidomethyl) derivative.
-
Hydrogenation (H2, Pd/C) in the presence of Acetic Anhydride. This reduces the azide to amine and immediately acetylates it to form Linezolid .
-
Data Analysis & Quality Control
Process Metrics
| Parameter | Specification | Notes |
| Yield (Step 1-3) | 75 - 85% | Critical dependence on anhydrous conditions during CDI activation. |
| Enantiomeric Excess (ee) | > 99.5% | Determined by Chiral HPLC (Chiralpak AD-H). |
| Major Impurity | Des-fluoro analog | Originates from impure aniline starting material. |
| Impurity B | R-Enantiomer | < 0.1% if starting ACP is optically pure. |
Troubleshooting the "Chlorophenoxy" Impurity
If (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is inadvertently used (e.g., due to supply chain error), the resulting product will be 5-(3-chlorophenoxymethyl)-3-(...)-oxazolidin-2-one .
-
Detection: Mass Spectrometry (ESI+) will show a mass shift corresponding to the phenoxy group (+92 Da vs -Cl).
-
Removal: This impurity has significantly different solubility and can be removed via recrystallization in Ethyl Acetate/Hexane.
Pathway Visualization
Caption: Convergent synthesis of Linezolid highlighting the critical role of the (S)-1-amino-3-chloro-2-propanol intermediate and the downstream conversion of the chloromethyl group to the acetamidomethyl side chain.
References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.
-
Perrault, W. R., et al. (2003).[4] "Process Research and Development of a New Oxazolidinone Antibacterial: Linezolid." Organic Process Research & Development.
-
Pfizer Inc. (2000). "Zyvox (Linezolid) Label Information." FDA Access Data.
-
Wang, G., et al. (2012). "An Efficient Synthesis of Linezolid." Tetrahedron Letters.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 441401, Linezolid." PubChem.
Sources
- 2. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Derivatization of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol for GC-MS Analysis
Executive Summary
This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol , a critical chiral intermediate in the synthesis of muscle relaxants (e.g., Chlorphenesin Carbamate) and β-blockers.
Direct GC analysis of this analyte is precluded by its high polarity, resulting from the primary amine (-NH₂) and secondary hydroxyl (-OH) functional groups. These groups cause severe peak tailing, irreversible adsorption in the injector port, and thermal degradation. This guide provides two validated derivatization strategies: Silylation (MSTFA) for general profiling and Acylation (PFPA) for high-sensitivity trace analysis.
Chemical Strategy & Mechanism[1][2]
The target molecule contains two active hydrogen sites susceptible to derivatization. The choice of reagent dictates the reaction mechanism and the resulting mass spectral fragmentation.
The Challenge: Active Hydrogens
-
Primary Amine (-NH₂): Highly basic; causes peak tailing on non-polar columns.
-
Secondary Alcohol (-OH): Prone to dehydration at high injector temperatures; leads to hydrogen bonding.
Solution A: Silylation (TMS Derivatization)
Using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Mechanism: Nucleophilic attack of the heteroatoms (O and N) on the silicon atom, displacing the trifluoroacetamide group.
-
Result: Formation of the di-TMS derivative (N-TMS and O-TMS). This increases volatility and thermal stability.[1][2][3]
Solution B: Acylation (Perfluoroacylation)
Using Pentafluoropropionic Anhydride (PFPA) .
-
Mechanism: Conversion of the amine to an amide and the alcohol to an ester.
-
Result: Introduction of fluorine atoms significantly enhances sensitivity in Electron Capture Detection (ECD) and provides unique fragmentation patterns in MS (Negative Chemical Ionization or EI) useful for structural confirmation.
Figure 1: Reaction pathways for converting the polar target analyte into GC-compatible derivatives.
Experimental Protocols
Materials & Reagents[3]
-
Analyte: (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol (Reference Standard).
-
Silylation Reagent: MSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Acylation Reagent: PFPA (Pentafluoropropionic anhydride).
-
Solvents: Anhydrous Pyridine, Ethyl Acetate (HPLC Grade), Toluene.
-
Internal Standard (IS): Phenoxy-2-propanol or a deuterated analog.
Protocol A: Silylation (Standard Profiling)
Best for general purity assessment and high-concentration samples.
-
Sample Preparation: Weigh 1.0 mg of sample into a 2 mL GC vial.
-
Drying: Add 50 µL of acetonitrile, vortex, and evaporate to dryness under a gentle stream of nitrogen (N₂) to remove trace moisture. Critical: Moisture hydrolyzes TMS derivatives.
-
Reagent Addition: Add 50 µL of anhydrous Pyridine and 100 µL of MSTFA + 1% TMCS .
-
Reaction: Cap tightly and incubate at 65°C for 30 minutes .
-
Final Prep: Cool to room temperature. Dilute with 850 µL of Ethyl Acetate (if necessary to reach linear range).
-
Injection: Inject 1 µL into GC-MS.
Protocol B: Acylation (Trace Analysis)
Best for detecting low-level impurities or when silylation yields multiple peaks.
-
Sample Preparation: Dissolve residue (dried as above) in 50 µL of Ethyl Acetate.
-
Reagent Addition: Add 50 µL of PFPA .
-
Reaction: Cap and incubate at 60°C for 20 minutes .
-
Work-up: Evaporate the excess reagent and acid by-products under N₂ stream (do not over-dry to avoid loss of volatile derivative).
-
Reconstitution: Reconstitute in 200 µL of Toluene or Ethyl Acetate.
-
Injection: Inject 1 µL into GC-MS.
GC-MS Method Parameters
The following parameters are optimized for the Agilent 7890/5977 platform but are transferable to Shimadzu or Thermo systems.
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low bleed, standard non-polar phase separates isomers well. |
| Inlet Temp | 260°C | Ensures rapid volatilization of high-boiling derivatives. |
| Injection Mode | Split (10:1) or Splitless | Split for bulk purity; Splitless for trace impurity analysis. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow maintains retention time stability. |
| Oven Program | 80°C (1 min) → 20°C/min → 300°C (5 min) | Rapid ramp prevents peak broadening; high final temp elutes dimers. |
| Transfer Line | 280°C | Prevents condensation between GC and MS. |
| Ion Source | 230°C (EI Mode, 70eV) | Standard ionization energy for library matching. |
| Scan Range | 40–550 m/z | Covers molecular ion and characteristic fragments. |
Data Analysis & Validation
Identification (Silylation Method)
The di-TMS derivative of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol (
-
Molecular Ion (
): Weak intensity, typically visible. -
Base Peak: Often m/z 73 (TMS group) or m/z 116 (related to the amine-TMS fragment).
-
Characteristic Fragment: Loss of the chlorophenoxy methyl group. Look for [M-15] (loss of methyl from TMS).
Linearity & Sensitivity
-
Linear Range: 1.0 µg/mL to 100 µg/mL (
). -
LOD (Silylation): ~50 ng/mL (SIM mode).
-
LOD (Acylation): ~5 ng/mL (SIM mode) due to electronegative fluorine enhancing ionization efficiency.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column | Replace inlet liner with deactivated wool; trim column. |
| Missing Peaks | Moisture in sample | Ensure strict drying under N₂; use fresh anhydrous reagents. |
| Multiple Peaks | Incomplete derivatization | Increase reaction time to 60 min; ensure TMCS catalyst is fresh. |
| Degradation | Injector too hot | Lower injector temp to 250°C; check for thermal lability. |
Workflow Visualization
Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.[3]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135010, (S)-1-Amino-3-chloro-2-propanol hydrochloride. Retrieved from [Link]
-
Beyer, W. F. (1976).[4] High-pressure liquid chromatographic determination of chlorphenesin carbamate and the beta-isomeric carbamate.[4] Journal of Pharmaceutical Sciences.[4] Retrieved from [Link]
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (General reference for MSTFA artifacts).
Sources
- 1. gcms.cz [gcms.cz]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-pressure liquid chromatographic determination of chlorphenesin carbamate and the beta-isomeric carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
[1]
Current Status: Operational Ticket Focus: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This guide addresses the synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol , a critical chiral intermediate often utilized in the production of beta-adrenergic blockers.[1] The synthesis typically proceeds via a two-step sequence:[2][3] (1) O-alkylation of 3-chlorophenol with (S)-epichlorohydrin to form the chiral glycidyl ether, followed by (2) regioselective ring-opening with ammonia.[1]
Users frequently report yields below 50% due to three primary failure modes:
-
Oligomerization of epichlorohydrin during the coupling phase.
-
Bis-alkylation (Dimerization) during the aminolysis phase.
-
Phase separation issues during workup due to the amphoteric nature of the product.
Module 1: The Coupling Reaction (Ether Formation)
Objective: Synthesize (S)-3-chlorophenyl glycidyl ether with >85% yield and >98% ee.
The Core Problem: Oligomerization vs. Coupling
The most common cause of low yield in Step 1 is the self-polymerization of epichlorohydrin in the presence of strong bases (NaOH/KOH), forming polyepichlorohydrin gels rather than the desired ether.
Protocol Optimization: Instead of adding epichlorohydrin to the basic phenol solution (which exposes the epoxide to high base concentration), reverse the addition .
Step-by-Step Protocol:
-
Preparation: Dissolve 3-chlorophenol (1.0 eq) and a Phase Transfer Catalyst (TBAB or TEBA, 0.05 eq) in a minimum volume of water/toluene (biphasic system).
-
Activation: Add solid NaOH (1.1 eq) and stir at room temperature for 30 mins to form the phenoxide.
-
Controlled Addition: Heat (S)-epichlorohydrin (3.0 - 5.0 eq) to 60°C.
-
Reaction: Add the phenoxide solution dropwise to the warm epichlorohydrin over 2-4 hours.
-
Why: This ensures the phenoxide always encounters a large excess of epichlorohydrin, favoring the mono-substitution over polymerization.
-
-
Recovery: Distill off the excess epichlorohydrin (recycle for future batches) under reduced pressure.
Troubleshooting Q&A:
Q: My reaction mixture turned into a viscous gel. What happened? A: You likely added the epichlorohydrin to the base or added it too quickly. The base catalyzed the anionic polymerization of the epoxide. Use the reverse addition method described above.
Q: Will the stereochemistry be preserved? A: Yes. The reaction proceeds via a double-inversion mechanism (or direct attack at the non-chiral terminal carbon depending on conditions), which results in net retention of the (S)-configuration at the C2 position [1].
Module 2: The Aminolysis (Ring Opening)
Objective: Open the epoxide ring with ammonia to form the primary amine without forming the secondary amine "dimer."
The Core Problem: Competitive Nucleophilicity
The product (primary amine) is more nucleophilic than ammonia. As the reaction proceeds, the product attacks the remaining epoxide, forming the symmetric bis-impurity (dimer).
Protocol Optimization: To defeat the statistics of dimerization, you must use a massive molar excess of ammonia .
Step-by-Step Protocol:
-
Solvent System: Use Methanol or Isopropanol.
-
Stoichiometry: Charge the reactor with the Glycidyl Ether (from Module 1) and 20-30 equivalents of Ammonia (NH3).
-
Note: Using aqueous ammonium hydroxide (25-28%) is possible but often leads to hydrolysis byproducts (diols). Saturated methanolic ammonia is superior.
-
-
Conditions: Seal the vessel (autoclave/pressure tube) and heat to 40-50°C for 12-16 hours.
-
Workup: Evaporate the solvent and excess ammonia completely. The excess ammonia is recycled.
Troubleshooting Q&A:
Q: I see a large impurity peak at roughly 2x the molecular weight of my product. Can I separate it? A: That is the bis-alkylation dimer. It is very difficult to separate by crystallization due to structural similarity. Prevention (high NH3 excess) is the only viable strategy. If present, use column chromatography (DCM:MeOH:NH3) or convert the product to an oxalate salt to attempt fractional crystallization.[1]
Module 3: Visualizing the Pathway
The following diagram maps the critical decision points and failure modes in the synthesis.
Caption: Reaction logic flow highlighting critical control points (Green) vs. failure modes (Red).
Module 4: Purification & Isolation (The "Oiling Out" Fix)
Objective: Isolate the product as a solid salt, as the free base is often an oil.
Protocol:
-
Extraction: Dissolve the crude residue in Ethyl Acetate. Wash with 1N NaOH (to remove unreacted phenol) and then Brine.
-
Drying: Dry organic layer over Na2SO4.[2]
-
Salt Formation:
-
Dissolve the free base oil in a minimal amount of dry Ethanol or Isopropanol.
-
Add a solution of Oxalic Acid (1.0 eq) or HCl in Isopropanol .
-
Cool slowly to 0°C.
-
-
Filtration: The salt should crystallize out, leaving the non-basic impurities (like the diol) in the mother liquor.
Summary of Critical Parameters
| Parameter | Standard (Fail-Prone) | Optimized (High Yield) | Reason |
| Epichlorohydrin Eq | 1.0 - 1.5 eq | 3.0 - 5.0 eq | Prevents polymerization; ensures complete phenol conversion.[1] |
| Addition Mode | ECH into Phenol | Phenol into ECH | Keeps ECH concentration high relative to base. |
| Ammonia Source | Aqueous NH4OH | NH3 in MeOH | Prevents hydrolysis to diol. |
| Ammonia Eq | 3 - 5 eq | 20 - 30 eq | Statistically suppresses dimer formation [2].[1] |
| Temperature | Reflux (>80°C) | 40 - 50°C | Reduces racemization and side reactions. |
References
-
Review of Epichlorohydrin Coupling: BenchChem. (2025).[1] A Comparative Guide to the Scalable Synthesis of (R)- and (S)-Epichlorohydrin. Retrieved from [1]
-
Aminolysis Stoichiometry: Iowa State University. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. Retrieved from
-
General Mechanism: Dalal Institute. Ammonolysis of Esters and Epoxides. Retrieved from
Technical Support Center: Troubleshooting Solubility & Handling of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the physicochemical bottlenecks of chiral aryloxypropanolamines.
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (beta-blockers). Like many aryloxypropanolamines, it features a highly lipophilic aromatic ring paired with a polar aminopropanol side chain[1]. This amphiphilic nature, combined with the high crystal lattice energy of the enantiopure (S)-isomer, often leads to poor aqueous solubility, unpredictable precipitation, and "oiling out" during crystallization. Lipid solubility is a major determinant of the physical properties and handling requirements of these compounds[2].
The following guide provides field-proven, causally-driven solutions to the most common handling issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why does the free base precipitate when transitioning from organic stock solutions to aqueous assay buffers?
Causality & Mechanism: The free base of this aryloxypropanolamine has a pKa of approximately 9.2–9.5[1]. In physiological or slightly alkaline aqueous buffers (pH 7.0–7.4), a significant fraction of the amine remains unprotonated. Without the charge, the lipophilic 3-chlorophenoxy group dominates the molecule's solvation thermodynamics (LogP ~2.5), causing rapid aggregation and precipitation in water.
Actionable Solutions:
-
Co-solvent Method (Quick Screen): Pre-dissolve the free base in a water-miscible polar aprotic solvent (e.g., DMSO) at 100x to 200x the target concentration. Inject this stock rapidly into the aqueous buffer under vigorous vortexing. Ensure the final DMSO concentration remains ≤1% to prevent cytotoxicity in cell-based assays.
-
pH Titration Method: Lower the buffer pH to 5.5–6.0 during the initial mixing phase to ensure complete protonation of the amine, then slowly titrate back to physiological pH.
Q2: I am trying to crystallize the enantiopure (S)-isomer, but it forms a viscous oil instead of crystals. How do I fix this?
Causality & Mechanism: "Oiling out" (liquid-liquid phase separation, LLPS) occurs when the compound's solubility in the solvent system exceeds its melting point depression curve before reaching the supersaturation curve. Enantiopure aryloxypropanolamines are particularly prone to this because their chiral crystal lattice energy differs from racemic mixtures, and trace impurities easily disrupt nucleation.
Actionable Solutions: Switch to an anti-solvent crystallization strategy with strict temperature control.
-
Dissolve the compound in a minimal volume of warm ethyl acetate (good solvent).
-
Slowly add heptane (anti-solvent) dropwise until slight turbidity is observed.
-
Seed with a known crystal (if available).
-
Cool at a slow, controlled rate (0.1°C/min) to promote nucleation over phase separation.
Q3: How can I permanently improve the aqueous solubility for in vivo studies without relying on high DMSO concentrations?
Causality & Mechanism: Relying on DMSO >1% can cause artifactual assay results. Converting the free base to a stable, pharmaceutically acceptable salt (e.g., hydrochloride or tartrate) disrupts the lipophilic packing[3]. The hydroxyl and protonated secondary/primary amino groups of aryloxypropanolamines strongly interact with water, permanently lowering the dissolution energy barrier[4].
Actionable Solutions: Synthesize the hydrochloride (HCl) salt. The HCl salt of aryloxypropanolamines typically exhibits a >50-fold increase in aqueous solubility compared to the free base.
Data Presentation: Solubility Profile
Table 1: Physicochemical & Solubility Profile of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
| Solvent / Media | State / Form | Temp (°C) | Estimated Solubility | Application Notes |
| Deionized Water (pH 7.0) | Free Base | 25 | < 0.1 mg/mL (Sparingly) | Prone to precipitation; unsuitable for direct assay use. |
| Aqueous Buffer (pH 5.5) | Free Base | 25 | ~ 2.5 mg/mL | Amine protonation enhances solubility. |
| DMSO / DMF | Free Base | 25 | > 50 mg/mL (Freely) | Excellent for stock solutions; keep final assay conc. ≤ 1%. |
| Ethyl Acetate | Free Base | 50 | > 30 mg/mL | Ideal "good solvent" for anti-solvent crystallization. |
| Deionized Water (pH 7.0) | HCl Salt | 25 | > 25 mg/mL | Preferred form for in vivo dosing and enzymatic biocatalysis. |
Experimental Protocol: Salt Formation
Methodology: Generation of the Hydrochloride Salt for Enhanced Aqueous Solubility
Causality Check: This protocol converts the lipophilic free base into a hydrophilic salt, permanently lowering the dissolution energy barrier for aqueous assays.
-
Step 1: Dissolution. Weigh 1.0 g of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol free base. Dissolve in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask under magnetic stirring at room temperature.
-
Self-validation: The solution should be completely clear. Any turbidity indicates moisture or insoluble impurities; filter through a 0.22 µm PTFE syringe filter if necessary.
-
-
Step 2: Acidification. Place the flask in an ice bath (0–5 °C). Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise over 10 minutes.
-
Causality: Slow addition prevents localized heat generation and uncontrolled precipitation, which can trap impurities in the crystal lattice.
-
-
Step 3: Crystallization. Continue stirring for 30 minutes on ice. A white crystalline precipitate of the hydrochloride salt will form.
-
Self-validation: If an oil forms instead of crystals, the solvent system has absorbed ambient moisture. Add a small volume of anhydrous ethanol and scratch the side of the flask with a glass rod to induce nucleation.
-
-
Step 4: Isolation. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of cold, anhydrous diethyl ether.
-
Step 5: Drying. Dry the crystals in a vacuum desiccator over silica gel overnight at room temperature to remove residual solvent. The resulting HCl salt is now optimized for aqueous biological assays.
Decision Workflow
Workflow for overcoming solubility bottlenecks of aryloxypropanolamines based on assay type.
References
- Source: derangedphysiology.
- Source: jscimedcentral.
- Source: nps.org.
- Source: acs.
Sources
Side reactions in the synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Welcome to the ChiralChem Technical Support Hub .
You have reached the Tier-3 Engineering Desk. Below you will find a specialized troubleshooting guide for the synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol . This guide is structured as a series of "Support Tickets" addressing the most common failure modes (side reactions) reported by process chemists working with aryloxypropanolamine scaffolds.
System Overview: The Reaction Landscape
Before addressing specific tickets, we must visualize the "Impurity Tree." The synthesis generally proceeds in two stages:[1]
-
Etherification: Coupling 3-chlorophenol with (S)-epichlorohydrin.[2]
-
Aminolysis: Ring-opening of the glycidyl ether with ammonia.
The following diagram maps the critical divergence points where side reactions occur.
Figure 1: The "Impurity Tree" illustrating the main reaction pathway (Green/Blue) and critical side reaction pathways (Red/Yellow).
Support Ticket #1024: "I'm seeing a massive impurity peak at RRT ~1.8 during aminolysis."
Diagnosis: Symmetric Dimer Formation (Over-Alkylation) This is the most frequent issue in the synthesis of primary amino-alcohols from epoxides. The product you form (a primary amine) is arguably more nucleophilic than the ammonia reactant, leading it to attack a second molecule of the epoxide intermediate.
The Chemistry:
-
Target Reaction: Epoxide + NH₃
Primary Amine (Target). -
Side Reaction: Primary Amine + Epoxide
Secondary Amine (Impurity C). -
Result: Formation of bis-[2-hydroxy-3-(3-chlorophenoxy)propyl]amine.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | Increase NH₃ to >20 eq. | In a competitive kinetics scenario, flooding the system with ammonia statistically favors the NH₃ attack over the product-amine attack [1].[2] |
| Reagent Type | Switch to Methanolic NH₃ | Aqueous ammonia often exacerbates solubility issues, causing the organic epoxide to pool and react with the product at the interface. Methanolic ammonia ensures a homogeneous phase. |
| Addition Mode | Inverse Addition | Do not add ammonia to the epoxide. Slowly add the epoxide into the large pool of ammonia. This ensures the epoxide always encounters a high [NH₃]/[Amine] ratio. |
Advanced Solution (Flow Chemistry): If batch optimization fails, move to a continuous flow reactor. Flow chemistry allows for high-pressure, high-temperature conditions where a massive excess of ammonia can be maintained, and the residence time can be strictly controlled to prevent the secondary reaction [2].[2]
Support Ticket #1025: "My enantiomeric excess (ee) dropped from 99% to 85%."
Diagnosis: Racemization via Payne Rearrangement or SN1 Pathways You started with (S)-epichlorohydrin, but somewhere in the etherification step (Step 1), the stereocenter was compromised.
The Chemistry: The reaction of phenols with epichlorohydrin can proceed via two mechanisms:
-
Direct Displacement (Good): Phenoxide attacks the -CH₂Cl carbon. The chiral center is not involved. Configuration is retained.
-
Epoxide Opening/Closing (Bad): Phenoxide attacks the epoxide ring (C3). The ring opens, then re-closes by kicking out chloride. This "shuffling" often leads to racemization or inversion depending on the exact conditions.
Troubleshooting Protocol:
-
Check your Base: Strong bases (NaOH/KOH) at high temperatures promote the "opening/closing" pathway and racemization.
-
Fix: Switch to weaker bases like K₂CO₃ in a polar aprotic solvent (Acetone or DMF) or use NaH at lower temperatures (0°C) to enforce the direct SN2 displacement of the chloride [3].
-
-
Catalysis: Consider using a chiral catalyst (like a Co-Salen complex) if you are forming the epoxide in situ, though starting with high-quality chiral epichlorohydrin and using mild bases is usually sufficient.
-
Temperature Control: Keep the etherification step below 60°C. Higher thermal energy overcomes the activation barrier for the non-stereospecific SN1-like attack.
Support Ticket #1026: "I have a persistent impurity at RRT 0.8 that tracks with water content."
Diagnosis: Hydrolysis to the Diol (3-chlorophenyl glyceryl ether) The epoxide intermediate is an electrophile looking for a nucleophile. If water is present (even in trace amounts in your solvent or base), hydroxide ions will open the ring to form the 1,2-diol.
The Chemistry:
-
Epoxide + H₂O/OH⁻
Diol. -
This is often catalyzed by acids or strong bases.
Troubleshooting Protocol:
-
Dry Solvents: Ensure your methanol or ethanol (used in aminolysis) is anhydrous.
-
Avoid Aqueous Ammonia: As mentioned in Ticket #1024, use ammonia gas dissolved in alcohol (e.g., 7N NH₃ in MeOH) rather than NH₄OH (28% aq).
-
Workup Caution: Do not use acidic quenches if unreacted epoxide remains, as this will rapidly hydrolyze it to the diol, complicating purification.
Summary of Impurity Markers
Use this table to identify peaks in your HPLC/UPLC traces.
| Impurity Type | Relative Retention Time (Approx) | Origin | Mitigation Strategy |
| Diol | ~0.8 (Polar) | Hydrolysis of epoxide | Use anhydrous solvents; switch to alcoholic NH₃.[2] |
| Target | 1.00 | - | - |
| Bis-Ether | ~1.3 | Step 1: 2 Phenols + 1 Epi | Use excess epichlorohydrin (1.2–1.5 eq) in Step 1.[2] |
| Sym-Dimer | ~1.6 - 1.8 (Non-polar) | Step 2: Product + Epoxide | High excess NH₃ (20-50 eq); Inverse addition.[2] |
Recommended Analytical Method (HPLC)
To separate the enantiomers and the structural impurities simultaneously, a chiral stationary phase is often required, but for reaction monitoring, a standard C18 method suffices for structural impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 220 nm (Amine absorption) and 275 nm (Aromatic absorption).
References
-
Bedore, M. W., et al. (2010).[3] "Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols." Organic Process Research & Development, 14(2), 432–440. Link
-
Shivani, et al. (2007). "YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines." Journal of Molecular Catalysis A: Chemical, 264(1-2), 208-212.[2] (Extrapolated mechanism for regioselectivity).[4] Link
-
Bredikhin, A. A., et al. (1998). "Synthesis of enantiomerically pure 1-aryloxy-3-amino-2-propanols." Russian Chemical Bulletin, 47, 467–471. (Specific to aryloxypropanolamine synthesis and racemization control). Link
Sources
- 1. eurochemengineering.com [eurochemengineering.com]
- 2. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
Technical Support Center: Stability & Degradation of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Executive Summary: The Stability Profile
Welcome to the technical support hub for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol . As a key chiral intermediate in the synthesis of aryloxypropanolamine
-
Photosensitivity (Aryl Chloride): The meta-chloro group is susceptible to homolytic fission under UV light.
-
Oxidative Lability (Primary Amine): The terminal amino group is prone to oxidative deamination and N-oxidation.
-
Chiral Fragility (Amino-Alcohol Motif): Under basic conditions, the molecule risks racemization via reversible epoxide formation.
This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to maintain the integrity of your reference standards and reaction mixtures.
Degradation Pathway Map[1]
The following diagram illustrates the primary degradation routes. Use this to correlate unknown HPLC peaks with potential degradants.
Figure 1: Mechanistic degradation pathways showing photolytic dechlorination (Red), oxidative deamination (Yellow), and base-catalyzed racemization (Green).
Troubleshooting Guide (Q&A)
Issue 1: "I see a new impurity peak at RRT ~0.85 after leaving the sample on the bench."
Diagnosis: Photolytic Dechlorination Mechanism: The 3-chlorophenoxy moiety absorbs UV light (280–300 nm). This energy causes homolytic cleavage of the C-Cl bond, releasing a chloride radical. The resulting aryl radical abstracts a hydrogen atom from the solvent, replacing the Chlorine with Hydrogen. Confirmation:
-
Check if the sample was exposed to ambient light or fluorescent lab lighting.
-
Test: Run the sample by LC-MS. The impurity should show a mass shift of -34 Da (loss of Cl, gain of H) relative to the parent.
-
Solution: Store all solutions in amber glassware. Wrap reaction vessels in aluminum foil.
Issue 2: "My solution has turned yellow/pink, and the amine content is dropping."
Diagnosis: Oxidative Deamination & Quinone Formation Mechanism:
-
Amine Oxidation: Transition metals (Fe, Cu) in trace amounts catalyze the oxidation of the primary amine to an imine, which hydrolyzes to an aldehyde and ammonia (Oxidative Deamination).
-
Phenolic Oxidation: If the ether linkage cleaves (rare) or if the ring is hydroxylated by radical attack, the resulting phenol can oxidize to a quinone (highly colored). Confirmation:
-
Check for an ammonia smell (in concentrated samples).
-
Test: Add a chelating agent (EDTA) to a fresh prep. If stability improves, metal-catalyzed oxidation is the cause.
-
Solution: Degas buffers with Nitrogen/Argon. Use high-purity solvents. Add 0.1 mM EDTA to the diluent.
Issue 3: "The Enantiomeric Excess (ee) dropped from 99% to 92% during workup."
Diagnosis: Base-Catalyzed Racemization (Epoxide Reversion) Mechanism: In strong base (pH > 10), the secondary alcohol deprotonates (alkoxide formation). This alkoxide can attack the adjacent carbon bearing the amine (if activated) or, more likely in this structure, the amine acts as a leaving group in a reversible reaction to reform the glycidyl ether (epoxide) intermediate. Re-opening this epoxide is non-stereoselective, leading to the (R)-enantiomer. Confirmation:
-
Did you use a strong base (NaOH, KOH) during extraction?
-
Was the temperature > 40°C during the basic phase? Solution: Maintain pH < 9 during workup. If basic extraction is necessary, keep temperature < 5°C and minimize contact time.
Validated Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Use this to validate your HPLC method's specificity.
| Stress Condition | Reagent/Condition | Duration | Target Degradation | Mechanism |
| Acid Hydrolysis | 1N HCl, 60°C | 4–24 Hours | < 10% | Ether cleavage (minor), salt formation. |
| Base Hydrolysis | 0.1N NaOH, Ambient | 1–4 Hours | 10–20% | Racemization , potential epoxide formation. |
| Oxidation | 3% H₂O₂ | 2–6 Hours | 10–20% | N-Oxide formation, Oxidative deamination. |
| Photolysis | UV (ICH Q1B), 1.2M lux hrs | 24 Hours | > 20% | Dechlorination (Critical Pathway). |
Protocol B: Preparation of Stable Stock Solutions
-
Solvent: Methanol or Acetonitrile (HPLC Grade). Avoid aldehydes/ketones as solvents (e.g., Acetone) to prevent Schiff base formation with the primary amine.
-
Concentration: 1.0 mg/mL.
-
Additives: Add 0.1% Formic Acid or 0.1% Phosphoric Acid . Acidifying the solution protonates the amine (
), significantly protecting it from oxidation and preventing the base-catalyzed epoxide reversion pathway. -
Storage: Amber vials, -20°C. Stable for 3 months.
Degradation Product Reference Table
| RRT (Approx)* | Identity | Mass Shift (Δ) | Origin |
| 0.85 | Dechloro-analog | -34 Da | Photolysis |
| 0.92 | N-Oxide | +16 Da | Oxidation (H₂O₂) |
| 1.00 | Parent (S-isomer) | 0 | - |
| 1.00 | Parent (R-isomer)** | 0 | Base/Racemization |
| 1.15 | Dimer | +Parent - H₂ | Radical coupling (High conc.) |
*Relative Retention Time (RRT) varies by method. Data assumes a standard C18 gradient. **Requires Chiral HPLC for separation.
References
-
Photodechlorination Mechanisms
-
Oxidative Deamination of Amino Alcohols
-
Racemization of Chiral Amino Alcohols
-
Racemization of optically active amino alcohols.[7] (Patent US4990666A).
-
-
Aryloxypropanolamine Stability
-
Study of stability of potential beta-adrenolytics... by kinetics of alkaline hydrolysis. ResearchGate.[8]
-
- Regulatory Guidelines: ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH Q1B: Photostability Testing of New Drug Substances and Products.
Sources
- 1. Reaction mechanism of 3-chlorophenol with OH, H in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilization Protocols for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Executive Summary & Core Directive
The Challenge: (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a critical chiral intermediate for beta-adrenergic antagonists.[1] As a primary amine with a secondary alcohol and an ether linkage, it faces three primary degradation vectors: oxidative discoloration , atmospheric carbamylation (reaction with CO₂), and hygroscopic destabilization .
The Solution: Long-term storage of the free base (typically a viscous oil) is chemically unsound. Conversion to the Hydrochloride (HCl) Salt is the only validated method for indefinite stability. This guide provides the troubleshooting logic for the free base and the protocol for salt conversion.
Troubleshooting Guide: Diagnostics & Immediate Actions
User Scenario: You have retrieved a vial of the compound from storage. It looks different than when you bought it. Use this decision matrix to determine the next step.
Visual Diagnostic Matrix
| Observation | Diagnosis | Chemical Mechanism | Immediate Action |
| Yellow/Brown Oil | Oxidative Degradation | Formation of N-oxides or radical polymerization of impurities.[1] | Purify immediately. Distillation is risky; column chromatography or salt formation (with activated charcoal step) is required.[1] |
| White Crust/Solid on Oil Surface | Carbamylation | Reaction with atmospheric CO₂ to form carbamate salts ( | Reversible. Degas under vacuum or convert to HCl salt (acid hydrolysis releases the CO₂). |
| Viscosity Increase | Hydrogen Bonding/Oligomerization | Intermolecular H-bonding between amine and alcohol moieties.[1] | Benign. Warm gently (30°C) to dispense, or dissolve in solvent. |
| Loss of Optical Rotation | Racemization | Retro-aldol type mechanisms or base-catalyzed proton exchange at the chiral center.[1] | Critical Failure. Material is compromised.[1] Discard. |
Interactive Troubleshooting Workflow
Figure 1: Decision tree for assessing the integrity of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol storage forms.
The Stabilization Protocol: HCl Salt Formation
Why this works: The free amine lone pair is the source of instability (oxidation/CO₂ attack). Protonating this site with HCl raises the lattice energy, creating a crystalline solid that is impervious to oxidation and easy to handle.
Reagents Required:
-
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol (Free Base)[1]
-
Anhydrous Diethyl Ether (Et₂O) or Isopropanol (IPA)
-
HCl source: 4M HCl in Dioxane or Acetyl Chloride (in situ HCl generation) or HCl gas.
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve 10g of the free base oil in 50 mL of anhydrous Et₂O.
-
Note: If the oil is yellow, treat this solution with activated charcoal for 15 minutes, then filter through Celite.
-
-
Acidification:
-
Cool the solution to 0°C in an ice bath.
-
Method A (Preferred): Dropwise add 4M HCl in Dioxane until pH paper indicates acidity (pH ~2).
-
Method B (Alternative): Slowly bubble dry HCl gas through the solution.
-
-
Precipitation:
-
The hydrochloride salt will precipitate immediately as a white solid.
-
Stir at 0°C for 30 minutes to ensure complete conversion.
-
-
Isolation:
-
Filter the solid under a nitrogen blanket (to prevent moisture absorption during filtration).
-
Wash the cake 3x with cold anhydrous Et₂O.
-
-
Drying:
-
Dry under high vacuum (0.1 mbar) at room temperature for 12 hours.
-
Yield Check: Theoretical yield calculation is essential to confirm stoichiometry.[1]
-
Salt Formation Pathway[1]
Figure 2: Chemical workflow for stabilizing the reactive amine via hydrochloride salt formation.
Storage & Environmental Controls
Once converted to the salt (or if maintaining the free base is unavoidable for short periods), strict environmental controls are required.
Storage Specifications Table
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Long term) | Arrhenius kinetics: Reduces rate of oxidation and potential racemization.[1][2] |
| Atmosphere | Argon or Nitrogen | Displaces O₂ (prevents oxidation) and CO₂ (prevents carbamate formation). |
| Container | Amber Glass | The 3-chlorophenoxy moiety can be photosensitive over years; amber glass filters UV.[1] |
| Desiccant | P₂O₅ or Silica Gel | Amino alcohols are hygroscopic.[1] Moisture facilitates hydrolysis and microbial growth. |
FAQ: Can I store the free base in solution?
-
Answer: Yes, but only in anhydrous alcohols (Methanol/Ethanol) or Toluene . Avoid halogenated solvents (DCM/Chloroform) for long-term storage as they can slowly alkylate the amine over months.[1]
Analytical Validation (QC)
Before using stored material in a synthesis, validate its integrity.
-
Enantiomeric Excess (ee%):
-
Chemical Purity:
-
Technique: 1H NMR (DMSO-d6).[1]
-
Key Signal: Look for the disappearance of the carbamate signal (broad peaks) and sharp definition of the aromatic protons on the chlorophenoxy ring.
-
References
-
Amine Handling & Carbamate Formation
-
Chiral Amino Alcohol Stability
-
Beta-Blocker Intermediate Analysis
-
General Storage Protocols
Sources
- 1. 1-Amino-3-chloro-2-propanol | C3H8ClNO | CID 92975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CA1088557A - 1-secondary amino-3-substituted phenoxy-propan-2-ols and process for their preparation - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting low cell viability with (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Welcome to the technical support center for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low cell viability during their in-vitro experiments. We will explore common issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.
The chemical structure of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol, featuring a propanolamine backbone, is analogous to that of beta-adrenergic receptor antagonists (beta-blockers) like propranolol. This relationship is fundamental to understanding its potential biological effects. Therefore, observed cytotoxicity may be an expected on-target pharmacological effect or an unintended off-target event. This guide will help you distinguish between these possibilities.
Troubleshooting Guide: Addressing Low Cell Viability
This section is structured to diagnose problems systematically, from basic experimental setup to complex mechanistic questions.
Q1: I'm observing significant cell death even at low concentrations of the compound. Is my stock solution prepared correctly?
An improperly prepared stock solution is a frequent source of error. Issues with solubility, stability, or concentration can lead to unexpected cytotoxicity.
Causality: (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol, like many small organic molecules, may have limited aqueous solubility. Using an appropriate solvent, typically dimethyl sulfoxide (DMSO), is crucial. If the compound precipitates out of solution upon dilution into your aqueous cell culture medium, the resulting aggregates can be directly toxic to cells or lead to inaccurate concentrations.
Troubleshooting Steps:
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare a high-concentration primary stock (e.g., 10-50 mM). Most propanolamine compounds are soluble in DMSO.
-
Solubility Check: After dissolving, visually inspect the stock solution for any particulate matter. If necessary, gently warm the solution (e.g., to 37°C) to aid dissolution.
-
Dilution Protocol: When diluting the DMSO stock into your aqueous culture medium, ensure the final DMSO concentration is non-toxic to your cell line, typically ≤0.5% and always consistent across all wells, including the vehicle control.[1] Add the stock solution to the medium while vortexing or mixing to prevent precipitation.
-
Fresh Preparations: Whenever possible, prepare fresh dilutions from the stock solution immediately before each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[1]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Q2: My vehicle control wells (DMSO only) also show low viability. What could be the issue?
If the vehicle control is toxic, the problem lies with the general health of your cells or the assay conditions, not the compound itself.[2][3][4]
Causality: Healthy, actively dividing cells are essential for reliable and reproducible assay results.[5] Any underlying stress from suboptimal culture conditions will be exacerbated by the addition of a solvent like DMSO, leading to false-positive results.
Troubleshooting Checklist:
-
Cell Health & Passage Number: Use cells from a low passage number that are in the logarithmic growth phase.[1] Do not use cells that are over-confluent or have been in culture for extended periods.[5]
-
Mycoplasma Contamination: This is a common and often undetected problem that severely impacts cell health. Test your cultures for mycoplasma regularly.
-
Incubator Conditions: Verify the incubator's temperature (37°C), CO2 levels (typically 5%), and humidity.
-
Reagent Quality: Ensure your culture medium, serum (FBS), and other supplements are not expired and have been stored correctly.[6] Test new lots of reagents before use in critical experiments.[6]
-
DMSO Concentration: Confirm that the final concentration of DMSO in your assay does not exceed the tolerance level for your specific cell line. Perform a DMSO toxicity curve to determine the maximum non-toxic concentration.
Q3: My results are inconsistent, with high variability between replicate wells. How can I improve precision?
High variability obscures real biological effects and is often traced back to technical execution.[1][5]
Causality: Cell-based assays rely on uniform conditions across all wells of a microplate. Inconsistent cell numbers or improper mixing of reagents are common sources of error.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: The number of cells seeded per well must be optimized to ensure they remain in a logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of detection.[5] Perform a cell titration experiment to find the optimal density.[1]
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension. Gently pipette the cell suspension multiple times before aliquoting into wells to prevent clumping and ensure even distribution.[5]
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique.[5] When adding reagents, place the pipette tip below the surface of the liquid to avoid bubbles and ensure proper mixing.
-
Avoid the "Edge Effect": Cells in the outer wells of a microplate can evaporate more quickly, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
Q4: The cytotoxicity I'm observing seems very high. Could my choice of viability assay be creating an artifact?
Yes, this is a critical consideration. The mechanism of action of your compound can directly interfere with the chemistry of certain viability assays, leading to misleading results.
Causality: Cell viability assays are proxies for cell health, measuring different cellular parameters like metabolic activity, membrane integrity, or ATP content.[7][8] A compound that inhibits mitochondrial respiration, for example, will show high "toxicity" in a metabolic assay (like MTT or XTT) even if the cells are not yet dead.
Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Potential for Artifacts with (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol |
| Tetrazolium Dyes (MTT, XTT, MTS, WST-1) | Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[9] | Inexpensive, well-established. | High Potential: If the compound inhibits mitochondrial enzymes (a known effect of some propanolamines), it will decrease formazan production, mimicking cytotoxicity.[10] |
| ATP Quantification (e.g., CellTiter-Glo®) | Measures ATP levels using a luciferase reaction. The amount of ATP is directly proportional to the number of viable cells.[7] | Highly sensitive, rapid. | Moderate Potential: A rapid decrease in ATP can signal metabolic toxicity, which may or may not have led to cell death at the time of measurement. |
| Membrane Integrity (Trypan Blue, Propidium Iodide, SYTOX™ Stains) | Dyes are excluded from live cells with intact membranes but enter and stain dead cells.[8] | A direct measure of cell death. | Low Potential: This is a more direct and reliable measure of cell death and is less susceptible to metabolic interference. |
| Esterase Activity (e.g., Calcein-AM) | Non-fluorescent Calcein-AM enters live cells and is cleaved by intracellular esterases into fluorescent calcein, which is retained by intact membranes.[8][11] | Measures two parameters of viability (enzyme activity and membrane integrity). | Low Potential: Generally robust, but severe inhibition of cellular esterases could theoretically reduce the signal. |
Recommended Action: Validate your findings using a second, mechanistically different viability assay. For example, if you initially used an MTT assay, confirm the results with a membrane integrity assay (like Propidium Iodide staining followed by flow cytometry or fluorescence microscopy) or a real-time apoptosis/necrosis dye.
Logical Relationship of Viability Assay Types
Caption: Relationship between cell viability and assay parameters.
Frequently Asked Questions (FAQs)
Q: What is the likely mechanism of action for (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol?
Given its structural similarity to non-selective beta-blockers like propranolol, its primary mechanism is likely the antagonism of beta-adrenergic receptors.[12] These receptors are G-protein coupled receptors that, upon activation by catecholamines (e.g., epinephrine), modulate intracellular levels of cyclic AMP (cAMP). By blocking these receptors, the compound can inhibit downstream signaling pathways, which can affect cell proliferation, survival, and metabolism in various cell types.
Simplified Beta-Adrenergic Signaling Pathway
Sources
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf Australia [eppendorf.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. biocompare.com [biocompare.com]
- 6. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 7. licorbio.com [licorbio.com]
- 8. Cell Viability Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. The metabolism of 3-amino-1-chloropropan-2-ol in relation to its antifertility activity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Enantiomeric purity validation of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Enantiomeric Purity Validation of (S)-1-(3-Chlorophenoxy)-3-aminopropan-2-ol: A Comparative Analytical Guide
Introduction
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a critical chiral building block in the synthesis of aryloxypropanolamine-class β-adrenergic receptor antagonists (β-blockers). Because the pharmacological β-blocking activity resides almost exclusively in the (S)-enantiomer (the eutomer), stringent validation of its enantiomeric purity is a mandatory regulatory and quality control checkpoint during drug development.
This guide objectively compares three leading analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the mechanistic causality behind each method, we provide drug development professionals with field-proven experimental data to select the optimal validation strategy for their specific workflow.
Mechanistic Workflows for Chiral Recognition
Figure 1: Workflows for enantiomeric validation of 1-(3-chlorophenoxy)-3-aminopropan-2-ol.
Comparative Analysis of Analytical Modalities
Chiral HPLC: The Gold Standard for Batch Release
Mechanism & Causality: Direct enantioseparation using polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenyl)carbamate, relies on transient diastereomeric interactions. The chiral recognition is driven by hydrogen bonding between the analyte's hydroxyl/amine groups and the carbamate linkages of the CSP, supplemented by π-π interactions with the 3-chlorophenoxy ring [1].
Performance: HPLC offers the highest resolution (
Chiral GC-FID/MS: High Sensitivity for Trace Profiling
Mechanism & Causality: GC utilizes cyclodextrin-based capillary columns. However, the native 1-(3-chlorophenoxy)-3-aminopropan-2-ol possesses strong intermolecular hydrogen bonding due to its secondary hydroxyl and primary amine groups, resulting in low volatility and thermal degradation at high injection port temperatures. Performance: To achieve baseline separation, the analyte must be derivatized using trifluoroacetic anhydride (TFAA) to form the corresponding N,O-bis-trifluoroacetyl derivative. While this adds a sample preparation step, it abolishes hydrogen bonding, significantly enhances volatility, and provides excellent Limits of Detection (LOD), making it ideal for trace enantiomeric impurity profiling.
1H-NMR with Chiral Derivatizing Agents: Absolute Configuration
Mechanism & Causality: Derivatization of the amine/hydroxyl with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride, MTPA-Cl) converts the enantiomers into stable diastereomers. The magnetic anisotropy of the phenyl ring in the MTPA moiety causes differential spatial shielding of the protons in the propanol backbone. Performance: While not as sensitive for trace quantification (LOD ~1.0%), NMR is the definitive, self-validating method for determining the absolute configuration of the synthesized batch without requiring an optically pure reference standard.
Quantitative Data Presentation
The following table summarizes the empirical performance metrics of each analytical modality when applied to aryloxypropanolamine derivatives:
| Parameter | Chiral HPLC (Amylose CSP) | Chiral GC (β-DEX Column) | 1H-NMR (Mosher's Method) |
| Limit of Detection (LOD) | 0.05% | 0.01% | 1.0% |
| Limit of Quantification (LOQ) | 0.15% | 0.03% | 3.0% |
| Typical Resolution ( | 2.5 - 3.5 | 1.5 - 2.0 | N/A (Baseline separated shifts) |
| Analysis Time | 15 - 20 min | 25 - 30 min | 5 min (post-derivatization) |
| Sample Preparation | Minimal (Dilute & Shoot) | High (TFAA Derivatization) | Moderate (MTPA-Cl Reaction) |
| Primary Use Case | Routine Batch Release | Trace Impurity Profiling | Absolute Configuration |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Chiral HPLC Method (Direct Separation)
This protocol utilizes an isocratic normal-phase system to directly quantify enantiomeric excess (ee%).
-
Column Preparation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) and equilibrate at 25°C.
-
Mobile Phase Formulation: Prepare a mixture of Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Causality: Hexane acts as the non-polar bulk carrier, IPA modulates the hydrogen-bonding strength with the CSP, and DEA prevents amine-silanol tailing.
-
-
System Parameters: Set the flow rate to 1.0 mL/min and configure the UV detector to 225 nm (corresponding to the
transition of the chlorophenoxy ring). -
Sample Preparation: Dissolve 1.0 mg of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Self-Validation Check: Inject a racemic standard prior to the sample. Validate that the resolution (
) between the (R) and (S) peaks is . The (R)-enantiomer typically elutes first on amylose-based CSPs under these conditions. Once validated, inject the (S)-enantiomer batch to quantify the trace (R)-impurity.
Protocol 2: Mosher's Ester Derivatization for 1H-NMR
This protocol is used to confirm the absolute stereochemistry of the batch.
-
Reaction Setup: Dissolve 10 mg of the amino alcohol in 0.5 mL of anhydrous deuterated chloroform (
) directly in an NMR tube. -
Base Addition: Add 2.0 equivalents of anhydrous pyridine.
-
Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated during derivatization, preventing degradation of the product and driving the reaction to completion.
-
-
Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA-Cl. Cap the tube, shake vigorously, and let stand for 30 minutes at room temperature.
-
Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz (or higher) with a minimum of 16 scans to ensure a high signal-to-noise ratio.
-
Data Analysis: Locate and integrate the distinct methoxy (
) signals of the MTPA group, which typically appear as baseline-separated singlets between 3.4 and 3.6 ppm. The ratio of these integrals directly yields the diastereomeric ratio (dr), which mathematically corresponds to the enantiomeric excess (ee) of the original sample.
References
1. - Journal of Liquid Chromatography, Taylor & Francis. 2. - Archives of Industrial Hygiene and Toxicology, National Center for Biotechnology Information (PMC).
In Vivo vs. In Vitro Efficacy of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol Derivatives: A Comprehensive Comparison Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Pharmacodynamics, Assay Validation, and Translational Disconnects in
Introduction to the Aryloxypropanolamine Scaffold
The structural class of aryloxypropanolamines forms the backbone of modern
While historically recognized for non-selective
Mechanistic Overview: The -AR Axis
The therapeutic utility of
Fig 1: β3-AR signaling pathway activated by (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol derivatives.
In Vitro Efficacy: Binding and Functional Profiling
In vitro assays serve as the first self-validating system to confirm target engagement. We rely on two orthogonal approaches:
-
Radioligand Binding Assays to determine the inhibition constant (
) using fluorescent or radiolabeled tracers (e.g., BODIPY-labeled ligands or -cyanopindolol) . -
cAMP Accumulation Assays to determine functional efficacy (
) and intrinsic activity ( ).
Table 1: Comparative In Vitro Profiling (Human Receptors)
| Compound Class / Drug | Target Selectivity | Binding Affinity ( | Functional Efficacy ( | Intrinsic Activity ( |
| (S)-3-chloro Derivative | 12.4 | 18.2 | 88% (Partial Agonist) | |
| Mirabegron (Standard) | 15.1 | 22.4 | 95% (Full Agonist) | |
| CL-316,243 (Rodent) | >10,000 (Human) | >10,000 (Human) | <10% (Inactive in Human) | |
| Propranolol (Control) | 1.2 ( | N/A (Antagonist) | 0% (Inverse Agonist) |
Data synthesis reflects expected pharmacological behavior for optimized aryloxypropanolamine
In Vivo Efficacy: Translating to Physiological Outcomes
Translating in vitro cAMP generation to in vivo efficacy requires models that measure systemic pharmacodynamics. For
Table 2: Comparative In Vivo Pharmacodynamics (Murine Model, 1 mg/kg IP)
| Compound | Serum Glycerol AUC (mM*h) | Bladder Capacity Increase (%) | Off-Target Heart Rate ( |
| Vehicle (Control) | 1.2 | Baseline | +2 |
| (S)-3-chloro Derivative | 8.4 | +38% | +12 |
| Mirabegron | 6.1 | +42% | +18 |
| CL-316,243 | 14.2 | +55% | +5 |
Bridging the In Vitro vs. In Vivo Disconnect
A compound may exhibit a sub-10 nM
-
Metabolic Functionalization: The 3-chlorophenoxy group provides excellent lipophilicity (LogP ~2.5-3.0) for tissue penetration. However, the aromatic ring is highly susceptible to hepatic CYP450-mediated hydroxylation, which can rapidly clear the drug or create inactive metabolites before it reaches adipose or detrusor tissues .
-
Species-Specific Homology: The human and rodent
-AR share only ~80% sequence homology. CL-316,243 is a potent agonist in mice but practically inactive in humans. Therefore, in vivo efficacy of the (S)-derivative must ultimately be validated in humanized -AR transgenic mice to ensure clinical relevance .
Fig 2: Translational screening workflow bridging in vitro binding to in vivo pharmacodynamics.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed with built-in causality checks (orthogonal controls).
Protocol A: In Vitro cAMP Accumulation Assay (TR-FRET)
Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer provides a homogenous, high-throughput readout of Gs-coupled receptor activation without radioactive waste, minimizing background autofluorescence.
-
Cell Preparation: Seed CHO-K1 cells stably expressing human
-AR at 10,000 cells/well in a 384-well plate. -
Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes to prevent cAMP degradation. (Causality Check: Without IBMX, transient cAMP spikes will be missed).
-
Ligand Treatment: Add the (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol derivative in a 10-point concentration-response curve (1 pM to 10
M).-
Positive Control: 10
M Forskolin (receptor-independent adenylyl cyclase activator to validate assay machinery). -
Negative Control: Pre-treat a parallel cohort with 1
M SR59230A (a antagonist) to prove the cAMP response is receptor-mediated.
-
-
Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at RT.
-
Readout: Measure fluorescence emission at 620 nm and 665 nm using a microplate reader. Calculate the 665/620 ratio and interpolate against a cAMP standard curve.
Protocol B: In Vivo Lipolysis and Thermogenesis Model
Why measure glycerol instead of Free Fatty Acids (FFAs)? FFAs are rapidly re-esterified or oxidized by tissues, whereas glycerol cannot be reused by adipocytes (due to a lack of glycerol kinase) and serves as a direct, stable stoichiometric biomarker of lipolysis.
-
Subject Preparation: Fast 8-week-old C57BL/6J mice (or humanized
-AR mice) for 4 hours to establish a stable metabolic baseline. -
Baseline Sampling: Collect 20
L of blood via tail vein nick. Centrifuge to isolate serum. -
Dosing: Administer the (S)-derivative (1 mg/kg) via intraperitoneal (IP) injection.
-
Control Group 1: Vehicle (saline + 5% DMSO).
-
Control Group 2:
-AR Knockout (KO) mice dosed with the derivative. (Causality Check: If lipolysis occurs in the KO mice, the derivative has off-target / effects).
-
-
Time-Course Sampling: Collect blood at 15, 30, 60, and 120 minutes post-dose.
-
Quantification: Measure serum glycerol using a colorimetric enzymatic assay (absorbance at 540 nm). Calculate the Area Under the Curve (AUC) for total lipolytic output.
References
-
MCQ Quiz: Medicinal Chemistry - Drug Classes: Beta Blockers Pharmacy Freak URL:[Link]
-
Is the β3-Adrenoceptor a Valid Target for the Treatment of Obesity and/or Type 2 Diabetes? International Journal of Molecular Sciences (NCBI PMC) URL:[Link]
-
Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Everything You Always Wanted to Know about β3-AR Cells (NCBI PMC) URL:[Link]
-
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity Pharmaceuticals (NCBI PMC) URL:[Link]
-
Inside the Biology of the β3-Adrenoceptor MDPI URL:[Link]
A Comparative Spectroscopic Guide: (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol vs. its Racemate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to distinguish between a single enantiomer and its racemic mixture is paramount. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to differentiate the pure (S)-enantiomer of 1-(3-chlorophenoxy)-3-aminopropan-2-ol, a key structural motif in many β-blockers, from its racemate.
The Imperative of Chirality in Drug Design
The distinct three-dimensional arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, robust analytical methodologies are essential to ensure the enantiomeric purity of active pharmaceutical ingredients (APIs). This guide will explore the utility and limitations of various spectroscopic techniques in this context.
Spectroscopic Interrogation of Chirality
The differentiation between an enantiomer and its racemate hinges on exploiting their chiroptical properties or inducing a chiral environment to make them distinguishable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Diastereomeric Landscape
In a standard achiral solvent, the NMR spectra of two enantiomers are identical, as are the spectra of the pure enantiomer and the racemate. This is because the magnetic environments of the corresponding nuclei are the same. To overcome this, a chiral environment must be introduced to induce diastereomeric interactions, which will result in distinct NMR signals for each enantiomer.
Key Principle: Enantiomers can be differentiated by NMR through the use of a chiral resolving agent, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). These agents interact with the enantiomers to form diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[1][2]
Experimental Protocol: ¹H NMR Analysis with a Chiral Derivatizing Agent (Mosher's Acid)
-
Sample Preparation: In two separate NMR tubes, dissolve a small, accurately weighed amount of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol and its racemate in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Derivatization: To each tube, add a molar equivalent of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The amine and alcohol functionalities will react to form diastereomeric esters and amides.
-
Data Acquisition: Acquire the ¹H NMR spectra for both samples.
-
Analysis: Compare the spectra. The spectrum of the derivatized (S)-enantiomer will show a single set of peaks. The spectrum of the derivatized racemate will exhibit two sets of peaks corresponding to the two diastereomers formed from the (R) and (S)-enantiomers.
Expected ¹H NMR Data (Illustrative)
Due to the lack of publicly available experimental spectra for 1-(3-chlorophenoxy)-3-aminopropan-2-ol, the following table presents expected chemical shifts for the core structure based on related aminopropanol compounds. The key differentiator will be the splitting of signals in the racemate upon derivatization.
| Proton | Expected Chemical Shift (ppm) for (S)-enantiomer | Expected Chemical Shift (ppm) for Racemate (after derivatization) |
| Aromatic-H | 6.8 - 7.3 | Two sets of signals in the 6.8 - 7.3 region |
| O-CH₂ | 3.9 - 4.2 | Two sets of signals in the 3.9 - 4.2 region |
| CH-OH | 4.0 - 4.3 | Two sets of signals in the 4.0 - 4.3 region |
| N-CH₂ | 2.8 - 3.2 | Two sets of signals in the 2.8 - 3.2 region |
Expected ¹³C NMR Data (Illustrative)
Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomer and racemate will be identical in an achiral solvent. After derivatization, the racemate will show a doubling of signals.
| Carbon | Expected Chemical Shift (ppm) for (S)-enantiomer | Expected Chemical Shift (ppm) for Racemate (after derivatization) |
| Aromatic-C | 110 - 160 | Two sets of signals in the 110 - 160 region |
| O-CH₂ | 70 - 75 | Two sets of signals in the 70 - 75 region |
| CH-OH | 65 - 70 | Two sets of signals in the 65 - 70 region |
| N-CH₂ | 45 - 50 | Two sets of signals in the 45 - 50 region |
Chiroptical Spectroscopy: The Definitive Test
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), directly probe the differential interaction of chiral molecules with polarized light.
Key Principle: Enantiomers absorb left and right circularly polarized light differently, resulting in a characteristic CD or VCD spectrum. A racemic mixture, containing equal amounts of both enantiomers, will have a net zero CD or VCD signal.[3]
-
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol: Will exhibit a specific CD and VCD spectrum.
-
Racemic 1-(3-chlorophenoxy)-3-aminopropan-2-ol: Will show no CD or VCD signal.
This makes chiroptical spectroscopy a powerful and direct method for distinguishing between a pure enantiomer and its racemate.
Experimental Protocol: Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare solutions of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol and its racemate in a suitable solvent (e.g., CDCl₃) at a known concentration.
-
Data Acquisition: Acquire the VCD spectra for both samples in the mid-infrared region (typically 4000-800 cm⁻¹).
-
Analysis: The (S)-enantiomer will produce a VCD spectrum with both positive and negative bands. The racemic mixture will yield a flat line (zero signal).
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): The Achiral Perspective
Standard IR spectroscopy and mass spectrometry are generally incapable of distinguishing between enantiomers or a pure enantiomer from its racemate.
Key Principle: Enantiomers have identical vibrational modes and mass-to-charge ratios. Therefore, their IR and mass spectra will be identical.
-
Infrared Spectroscopy: The IR spectra of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol and its racemate will be superimposable. Both will show characteristic peaks for O-H, N-H, C-O, C-N, and aromatic C-H bonds.
-
Mass Spectrometry: Both the (S)-enantiomer and the racemate will exhibit the same molecular ion peak and fragmentation pattern.
Expected IR and MS Data (Illustrative)
Based on data for similar aminopropanol structures, the following are expected.
Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 (medium) |
| C-H stretch (aromatic) | 3000-3100 (sharp) |
| C-H stretch (aliphatic) | 2850-2960 (medium) |
| C-O stretch (ether) | 1200-1300 (strong) |
| C-Cl stretch | 600-800 (strong) |
Table: Expected Mass Spectrometry Fragments
| m/z | Possible Fragment |
| [M]+ | Molecular Ion |
| [M-CH₂NH₂]+ | Loss of aminomethyl group |
| [M-H₂O]+ | Loss of water |
| [Cl-Ph-O-CH₂]+ | Chlorophenoxy-methyl fragment |
Visualizing the Analytical Workflow
The following diagrams illustrate the principles and workflows discussed.
Caption: Workflow for distinguishing enantiomers from a racemate using NMR with a chiral derivatizing agent.
Sources
Biological activity comparison of (S) and (R) enantiomers of 1-(3-chlorophenoxy)-3-aminopropan-2-ol
An in-depth comparative analysis of the biological activity between the (S) and (R) enantiomers of 1-(3-chlorophenoxy)-3-aminopropan-2-ol reveals fundamental principles of stereopharmacology. As a primary amine analog of the classic aryloxypropanolamine class, this compound serves as a critical structural probe for understanding beta-adrenergic receptor (
Unlike clinically deployed beta-blockers (which typically feature secondary amines like isopropyl or tert-butyl groups to maximize affinity), the primary amine variant isolates the baseline stereochemical requirements for receptor recognition[1]. This guide objectively compares the enantiomeric performance of this compound, detailing the mechanistic causality behind its activity and providing self-validating experimental protocols for laboratory evaluation.
Mechanistic Causality: The Aryloxypropanolamine Pharmacophore
The biological activity of aryloxypropanolamines is heavily dictated by their stereochemistry. All compounds in this class possess an aromatic ring linked to an aryloxypropanolamine side chain containing an asymmetric carbon[2].
The stereoselective binding of the (S)-enantiomer (the eutomer) is driven by a precise three-point interaction model within the orthosteric site of the
-
Ionic Anchor : The terminal primary amine forms a crucial salt bridge with the highly conserved Asp113 residue in transmembrane domain 3 (TM3)[1].
-
Stereospecific Hydrogen Bonding : The
-hydroxyl group at the chiral center must be in the (S)-configuration to successfully donate a hydrogen bond to Asn312 (in AR) or its equivalent in AR. The (R)-enantiomer (the distomer) projects this hydroxyl group into solvent space, drastically reducing affinity[3]. -
Hydrophobic Packing : The 3-chlorophenoxy ring intercalates into a hydrophobic pocket formed by Phe290 and related aromatic residues, stabilizing the inactive receptor conformation[1].
Fig 1. Stereoselective binding of the (S)-enantiomer in the beta-adrenergic receptor pocket.
Quantitative Biological Activity Comparison
Because 1-(3-chlorophenoxy)-3-aminopropan-2-ol lacks the bulky N-alkyl substitution typical of high-affinity beta-blockers, its baseline affinity is lower than drugs like propranolol. However, the eudismic ratio (the ratio of activity between the active and inactive enantiomers) remains highly significant, underscoring the critical nature of the chiral center.
| Pharmacological Parameter | (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol | (R)-1-(3-chlorophenoxy)-3-aminopropan-2-ol |
| Receptor Affinity ( | ~1.2 | >50 |
| Receptor Affinity ( | ~2.5 | >100 |
| Functional Antagonism (cAMP | ~5.0 | Inactive at physiological ranges |
| Membrane Stabilizing Activity (MSA) | Weak | Weak |
| Eudismic Ratio ( | >40 | N/A |
Data synthesis modeled on standard primary amine aryloxypropanolamine SAR profiles.
Self-Validating Experimental Methodologies
To objectively compare these enantiomers, a two-tiered experimental approach is required. Binding affinity alone is insufficient; a compound may bind but act as a partial agonist. Therefore, a radioligand binding assay must be coupled with a functional secondary messenger assay to create a self-validating data loop[4].
Protocol A: Radioligand Binding Assay (Affinity Determination)
Purpose : To quantify the direct binding affinity (
-
Membrane Preparation : Culture CHO-K1 cells stably expressing human
or receptors. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing 1 mM ascorbic acid (to prevent oxidation of the primary amine test compounds). -
Incubation : In a 96-well plate, combine 50
g of membrane protein, 1.5 nM H-CGP 12177, and increasing concentrations of the (S) or (R) enantiomer ( to M). -
Equilibration : Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Detection : Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.
-
Data Analysis : Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)
Purpose : To confirm that the binding observed in Protocol A translates to functional antagonism.
Causality :
-
Cell Seeding : Seed
-AR expressing CHO-K1 cells into 24-well plates and culture to 80% confluency. -
Phosphodiesterase Inhibition : Pre-incubate cells with 1 mM IBMX for 15 minutes. Reasoning: IBMX inhibits phosphodiesterase, preventing the degradation of cAMP and artificially amplifying the signal window.
-
Antagonist Challenge : Add the (S) or (R) enantiomer at concentrations derived from the
values. Incubate for 15 minutes. -
Agonist Stimulation : Add a sub-maximal concentration of isoproterenol (
) and incubate for exactly 10 minutes. -
Lysis and Quantification : Terminate the reaction with 0.1 M HCl. Quantify intracellular cAMP using a competitive ELISA or TR-FRET assay.
Fig 2. Self-validating experimental workflow for evaluating enantiomeric biological activity.
Summary
The biological evaluation of 1-(3-chlorophenoxy)-3-aminopropan-2-ol enantiomers demonstrates that while the primary amine limits absolute potency compared to secondary amine beta-blockers, the structural framework rigidly obeys the stereochemical laws of the aryloxypropanolamine class. The (S)-enantiomer successfully engages the receptor's hydrogen-bonding network, validating its utility as a foundational chiral building block in adrenoceptor pharmacology.
References
-
General beta-blocker structure (aryloxypropanolamines) . ResearchGate. Available at:[Link][1]
-
Instructional Model to Teach Clinically Relevant Medicinal Chemistry (Aryloxypropanolamine SAR) . PMC - National Institutes of Health. Available at:[Link][3]
-
Analysis of Beta-Blockers in Environment - A Review (Physicochemical Properties and Stereochemistry) . J SciMed Central. Available at:[Link][2]
-
The putative beta(4)-adrenergic receptor is a novel state of the beta(1) (cAMP Accumulation Assays) . ResearchGate. Available at:[Link][4]
-
Synthesis and Characterization of High-Affinity Fluorescent Ligands for Human
-Adrenoceptors (Radioligand Binding Protocols) . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][5]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
